1-(3-Fluorophenyl)imidazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3-fluorophenyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-8-2-1-3-9(6-8)12-5-4-11-7-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJDRLQZCRNMQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372088 | |
| Record name | 1-(3-fluorophenyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25372-42-3 | |
| Record name | 1-(3-fluorophenyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 25372-42-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(3-Fluorophenyl)imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(3-Fluorophenyl)imidazole, a fluorinated aryl-imidazole derivative of interest in medicinal chemistry and materials science. This document outlines detailed experimental protocols for its synthesis via modern cross-coupling methodologies and summarizes key analytical techniques for its characterization.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through N-arylation of the imidazole ring. Two prominent and reliable methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination. A third alternative involves the use of arylboronic acids. Below are detailed protocols for these synthetic routes.
Ullmann Condensation Approach
The Ullmann condensation is a classic method for the formation of carbon-heteroatom bonds, typically employing a copper catalyst.
Reaction Scheme:
Experimental Protocol:
-
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add imidazole (1.2 mmol, 1.2 equiv.), 1-bromo-3-fluorobenzene (1.0 mmol, 1.0 equiv.), copper(I) iodide (0.1 mmol, 10 mol%), a suitable ligand such as 1,10-phenanthroline (0.2 mmol, 20 mol%), and a base, typically cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) or dioxane (5 mL) to the flask.
-
Reaction Execution: The reaction mixture is then heated to a temperature between 110-130 °C and stirred vigorously for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite to remove the copper catalyst and inorganic salts. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.
Buchwald-Hartwig Amination Approach
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a staple in modern organic synthesis for C-N bond formation due to its high efficiency and broad substrate scope.
Reaction Scheme:
Experimental Protocol:
-
Catalyst Pre-activation (optional but recommended): In a glovebox or under an inert atmosphere, a solution of a palladium precursor, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a suitable phosphine ligand (e.g., XPhos, SPhos) in an anhydrous solvent like toluene can be pre-stirred to form the active Pd(0) catalyst.
-
Reagent Addition: To an oven-dried Schlenk tube, add the palladium catalyst (1-5 mol%), the phosphine ligand (1.5-7.5 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv.).
-
Reactant Addition: Add imidazole (1.2 mmol, 1.2 equiv.) and 1-bromo-3-fluorobenzene (1.0 mmol, 1.0 equiv.) to the reaction vessel.
-
Solvent and Reaction Conditions: Add an anhydrous solvent such as toluene or dioxane. The reaction is typically heated to 80-110 °C and stirred for 12-24 hours under an inert atmosphere.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by flash column chromatography.
N-Arylation with 3-Fluorophenylboronic Acid
An alternative copper-catalyzed method involves the use of an arylboronic acid as the arylating agent.
Experimental Protocol:
-
Reagent Setup: In a reaction flask, combine imidazole (1.0 mmol), 3-fluorophenylboronic acid (1.2 mmol), a copper catalyst such as copper(II) acetate (Cu(OAc)₂) (10 mol%), and a base like pyridine or triethylamine (2.0 equiv.).
-
Solvent and Atmosphere: Add a suitable solvent, for example, methanol or dichloromethane. The reaction is often carried out in the presence of air, which facilitates the catalytic cycle.
-
Reaction Execution: Stir the mixture at room temperature for 24-48 hours.
-
Purification: Upon completion, the solvent is removed, and the residue is purified by column chromatography to yield the desired product.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected characterization data based on analyses of similar compounds.
| Parameter | Technique | Expected Value/Observation |
| Molecular Formula | - | C₉H₇FN₂ |
| Molecular Weight | - | 162.17 g/mol |
| Melting Point | Melting Point Apparatus | Expected to be a low-melting solid. |
| ¹H NMR | 400 MHz, CDCl₃ | δ (ppm): ~7.8-8.0 (s, 1H, N-CH-N), ~7.2-7.6 (m, 4H, Ar-H), ~7.1-7.2 (m, 2H, N-CH=CH-N) |
| ¹³C NMR | 100 MHz, CDCl₃ | δ (ppm): ~163 (d, ¹JCF ≈ 245 Hz, C-F), ~138 (s, N-CH-N), ~131 (d, ³JCF ≈ 8 Hz, Ar-C), ~130 (s, N-CH=CH-N), ~118 (d, ²JCF ≈ 21 Hz, Ar-C), ~115 (d, ⁴JCF ≈ 3 Hz, Ar-C), ~110 (d, ²JCF ≈ 23 Hz, Ar-C) |
| FTIR | KBr pellet or ATR | ν (cm⁻¹): ~3100-3150 (C-H, imidazole ring), ~3000-3100 (C-H, aromatic), ~1600, 1580, 1490 (C=C and C=N stretching), ~1250 (C-F stretching) |
| Mass Spectrometry | ESI-MS | [M+H]⁺ = 163.0666 |
Experimental Workflows and Logical Relationships
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound.
Characterization Logic
This diagram outlines the logical flow of the characterization process to confirm the structure and purity of the synthesized product.
This guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and requirements.
An In-depth Technical Guide to the Physicochemical Properties and Potential Biological Significance of 1-(3-Fluorophenyl)imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Fluorophenyl)imidazole is a substituted aromatic heterocyclic compound of interest in medicinal chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, potential synthetic routes, and speculative biological activities based on the known pharmacology of structurally related fluorophenyl-imidazole derivatives. Due to a lack of specific experimental data for this molecule in the public domain, this guide combines predicted data with established experimental protocols for analogous compounds to offer a foundational resource for researchers.
Physicochemical Properties
Quantitative data for this compound is largely based on computational predictions. The following table summarizes key physicochemical parameters.
| Property | Value | Source |
| Molecular Formula | C₉H₇FN₂ | PubChemLite[1] |
| Molecular Weight | 162.16 g/mol | PubChemLite[1] |
| Monoisotopic Mass | 162.05933 Da | PubChemLite[1] |
| Physical Form | Solid (Predicted) | Inferred from related compounds |
| Melting Point | Not available | N/A |
| Boiling Point | 80 °C (Predicted, caution advised) | Commercial Supplier Data |
| pKa (Conjugate Acid) | 5.27 (Predicted) | Commercial Supplier Data |
| logP (Octanol-Water Partition Coefficient) | 1.8 (Predicted XlogP) | PubChemLite[1] |
| Water Solubility | Not available (Imidazole is very soluble) | General Chemical Knowledge |
| CAS Number | 25372-42-3 | Commercial Supplier Data |
Synthesis and Experimental Protocols
Proposed Synthesis Route 1: Ullmann Condensation
The Ullmann condensation involves the copper-catalyzed coupling of an aryl halide with an amine or heterocycle. In this case, imidazole would be coupled with a 3-fluorophenyl halide.
Reaction:
3-Fluoroiodobenzene + Imidazole --(Cu Catalyst, Base, Solvent)--> this compound
Detailed Hypothetical Protocol:
-
To a sealable reaction vessel, add imidazole (1.0 eq), 3-fluoroiodobenzene (1.2 eq), copper(I) iodide (0.1 eq), and a base such as potassium carbonate (2.0 eq).
-
Add a high-boiling polar solvent, for example, N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Seal the vessel and heat the reaction mixture to 120-150 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Proposed Synthesis Route 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This modern method often proceeds under milder conditions than the Ullmann condensation.[2][3][4][5][6]
Reaction:
3-Fluorobromobenzene + Imidazole --(Pd Catalyst, Ligand, Base, Solvent)--> this compound
Detailed Hypothetical Protocol:
-
To an oven-dried Schlenk flask, add a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., XPhos, 4-10 mol%), and a strong base (e.g., sodium tert-butoxide, 1.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add imidazole (1.2 eq) and 3-fluorobromobenzene (1.0 eq).
-
Add an anhydrous aprotic solvent such as toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the residue by column chromatography to obtain the final product.
Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is not available. However, the broader class of fluorophenyl imidazole derivatives has been extensively studied, revealing significant interactions with key biological targets.
Potential as an Anticancer Agent
Numerous studies have highlighted the anticancer potential of fluorophenyl imidazole derivatives.[5] These compounds have been shown to modulate several signaling pathways crucial for cancer cell proliferation and survival.
Hypothetical Signaling Pathways:
-
EGFR Inhibition: Some imidazole derivatives act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers. Inhibition of EGFR can block downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to reduced cell proliferation and induction of apoptosis.
-
Tubulin Polymerization Inhibition: Certain imidazole-based compounds have been found to interfere with microtubule dynamics by inhibiting tubulin polymerization. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
p53 Pathway Modulation: There is evidence that some imidazole derivatives can affect the p53 signaling pathway, a critical tumor suppressor pathway.[7] Activation of p53 can lead to cell cycle arrest, apoptosis, and senescence in cancer cells.
Potential as a GABA-A Receptor Modulator
Structurally related 2-(4-fluorophenyl)-1H-benzo[d]imidazoles have been identified as positive allosteric modulators (PAMs) of the GABA-A receptor, showing a preference for the α1/γ2 interface.[6][8][9] This suggests that this compound could potentially exhibit similar activity.
Hypothetical Mechanism of Action:
-
Binding to Benzodiazepine Site: The compound could bind to the benzodiazepine binding site located at the interface of the α and γ subunits of the GABA-A receptor.
-
Allosteric Modulation: This binding would not directly open the chloride channel but would enhance the effect of the endogenous ligand, GABA.
-
Increased Chloride Influx: The potentiation of GABA's effect leads to an increased influx of chloride ions upon GABA binding, resulting in hyperpolarization of the neuron and a general inhibitory effect on neurotransmission.
Conclusion
This compound represents a molecule with significant untapped potential in drug discovery. While experimental data on its specific properties are currently lacking, the known biological activities of related compounds suggest that it could be a valuable scaffold for developing novel therapeutics, particularly in the areas of oncology and neuroscience. Further research is warranted to synthesize and characterize this compound, and to experimentally validate its potential biological activities and mechanisms of action. This guide serves as a starting point for such investigations by providing predicted properties, plausible synthetic routes, and testable hypotheses regarding its role in relevant signaling pathways.
References
- 1. 25372-42-3|1-(3-Fluorophenyl)-1H-imidazole|BLD Pharm [bldpharm.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. jk-sci.com [jk-sci.com]
- 6. youtube.com [youtube.com]
- 7. 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid [cymitquimica.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ijfmr.com [ijfmr.com]
A Technical Guide to 1-(3-Fluorophenyl)imidazole: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3-Fluorophenyl)imidazole, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identity, including its CAS number and molecular weight, and outlines potential synthetic routes based on established methodologies. Furthermore, it presents key physicochemical and spectroscopic data derived from closely related analogs to facilitate its characterization. The guide also explores the promising therapeutic potential of fluorophenyl-substituted imidazoles, with a particular focus on their anticancer activities and putative mechanisms of action. Experimental protocols for relevant biological assays are provided to enable further investigation into its pharmacological profile.
Chemical Identity and Physicochemical Properties
This compound is a substituted aromatic heterocyclic compound. The presence of the fluorophenyl group can significantly influence its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for drug design.
| Property | Value | Source |
| CAS Number | 25372-42-3 | [1][2] |
| Molecular Formula | C₉H₇FN₂ | [1][2] |
| Molecular Weight | 162.16 g/mol | [1][2] |
| Predicted XlogP | 1.8 | |
| Appearance | Likely a solid at room temperature | |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | |
| pKa | The imidazole ring is amphoteric, with a pKa of the conjugate acid around 7. |
Synthesis and Spectroscopic Characterization
Proposed Synthetic Pathways
A logical synthetic approach would involve the coupling of imidazole with 3-fluorohalobenzene.
dot
Spectroscopic Data (Predicted and from Analogs)
The structural confirmation of synthesized this compound would rely on standard spectroscopic techniques. Based on data from similar compounds, the following characteristic signals can be expected:
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the protons on the imidazole ring (typically in the range of δ 7-8 ppm) and the fluorophenyl ring. The fluorine atom will cause splitting of adjacent proton signals. |
| ¹³C NMR | Resonances for the carbon atoms of the imidazole and fluorophenyl rings. The carbon attached to the fluorine will show a large coupling constant (¹JCF). |
| IR Spectroscopy | Characteristic peaks for C-H aromatic stretching (around 3100-3000 cm⁻¹), C=C and C=N stretching in the aromatic rings (around 1600-1450 cm⁻¹), and a C-F stretching band. |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 162.06, corresponding to the molecular weight of the compound. |
Therapeutic Potential and Biological Activity
Derivatives of fluorophenyl imidazole have demonstrated a wide range of biological activities, with anticancer properties being particularly prominent. These compounds have been shown to exert their effects through various mechanisms, including enzyme inhibition and modulation of key signaling pathways involved in cancer progression.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of fluorophenyl imidazole derivatives against various cancer cell lines. While specific IC₅₀ values for this compound are not available in the reviewed literature, related compounds have shown potent activity.
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Imidazole derivative | MCF-7 (Breast) | < 5 | [3] |
| Imidazole derivative | HCT-116 (Colon) | < 5 | [3] |
| Imidazole derivative | HepG2 (Liver) | < 5 | [3] |
| Phenylahistin derivative | NCI-H460 (Lung) | 0.002 - 0.010 | [2] |
| Fluorophenyl-substituted 1,3,4-thiadiazole | MCF-7 (Breast) | 52.35 - 82.48 | [4] |
| Imidazole-based EGFR inhibitor | Various | 1.98 - 4.07 | [1] |
Mechanism of Action
The anticancer effects of imidazole derivatives are often attributed to their ability to interfere with critical cellular processes.
dot
-
Enzyme Inhibition: Fluorophenyl imidazole derivatives have been identified as inhibitors of key enzymes in cancer signaling, such as the Epidermal Growth Factor Receptor (EGFR)[1].
-
Microtubule Disruption: Some imidazole-containing compounds act as microtubule assembly inhibitors, leading to cell cycle arrest, particularly in the G2/M phase[2].
-
Modulation of Apoptotic Pathways: These compounds can induce apoptosis through the modulation of key regulatory proteins like p53[2].
-
PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR signaling cascade is a critical pathway in cell survival and proliferation and is often dysregulated in cancer. While direct evidence for this compound is lacking, this pathway is a common target for anticancer agents and represents a plausible mechanism of action for this class of compounds.
Experimental Protocols
General Protocol for Ullmann Condensation
This protocol is a general guideline and may require optimization for the specific synthesis of this compound.
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine imidazole (1.0 eq), 3-fluorohalobenzene (e.g., 3-fluoroiodobenzene, 1.1 eq), a copper catalyst (e.g., CuI, 10-20 mol%), a ligand (e.g., L-proline or a diamine, 20-40 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) in a suitable high-boiling solvent (e.g., DMF or DMSO).
-
Reaction Conditions: Heat the reaction mixture to a high temperature (typically 100-160 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This palladium-catalyzed method often proceeds under milder conditions than the Ullmann condensation.
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, add a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 2-10 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq). Add imidazole (1.0 eq) and 3-fluorohalobenzene (1.1 eq) followed by a dry, degassed solvent (e.g., toluene or dioxane).
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C and monitor by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and filter through a pad of Celite. Concentrate the filtrate and purify the residue by column chromatography.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxicity of this compound against cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Conclusion
This compound represents a valuable scaffold for the development of novel therapeutic agents. Its synthesis can be readily achieved using modern cross-coupling methodologies. The broader class of fluorophenyl imidazole derivatives has demonstrated significant potential, particularly in the area of oncology, by targeting key pathways in cancer progression. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic utility. This technical guide provides a foundational resource for researchers embarking on the study of this promising compound.
References
- 1. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anticancer evaluation of novel 1,3-imidazole-type phenylhistin derivatives: Dual mechanism via P53 induction and microtubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Spectral Analysis of 1-(3-Fluorophenyl)imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for the compound 1-(3-Fluorophenyl)imidazole. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted and analogous spectral data based on closely related compounds and established principles of spectroscopic analysis. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate the characterization of this and similar chemical entities.
Predicted and Analogous Spectral Data
The following tables summarize the expected quantitative spectral data for this compound. These values are derived from spectral data of analogous compounds, including various fluorophenyl and imidazole derivatives, and are intended to serve as a reference for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the protons on the imidazole and the 3-fluorophenyl rings. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the fluorine atom and the aromatic nature of the rings.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Imidazole H-2 | 7.8 - 8.2 | s (singlet) | - |
| Imidazole H-4/H-5 | 7.1 - 7.5 | m (multiplet) or two distinct signals | |
| Fluorophenyl H-2' | 7.5 - 7.8 | dt (doublet of triplets) | ~8, ~1-2 |
| Fluorophenyl H-4' | 7.2 - 7.5 | m (multiplet) | |
| Fluorophenyl H-5' | 7.4 - 7.7 | t (triplet) | ~8 |
| Fluorophenyl H-6' | 7.1 - 7.4 | ddd (doublet of doublet of doublets) | ~8, ~2, ~1 |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant (¹JCF).
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Imidazole C-2 | 135 - 140 |
| Imidazole C-4 | 128 - 132 |
| Imidazole C-5 | 118 - 122 |
| Fluorophenyl C-1' | 138 - 142 (d, J ≈ 10-15 Hz) |
| Fluorophenyl C-2' | 110 - 114 (d, J ≈ 20-25 Hz) |
| Fluorophenyl C-3' | 161 - 165 (d, J ≈ 240-250 Hz) |
| Fluorophenyl C-4' | 115 - 119 (d, J ≈ 2-5 Hz) |
| Fluorophenyl C-5' | 130 - 134 (d, J ≈ 8-10 Hz) |
| Fluorophenyl C-6' | 123 - 127 (d, J ≈ 2-5 Hz) |
Note: 'd' denotes a doublet due to C-F coupling.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands corresponding to the vibrational modes of the functional groups present in this compound.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretching (Aromatic) | 3100 - 3000 | Medium |
| C=C stretching (Aromatic) | 1600 - 1450 | Medium to Strong |
| C-N stretching (Imidazole ring) | 1500 - 1400 | Medium to Strong |
| C-F stretching | 1250 - 1000 | Strong |
| C-H out-of-plane bending (Aromatic) | 900 - 675 | Strong |
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns. PubChem provides predicted mass spectrometry data for this compound (C9H7FN2), including the monoisotopic mass of 162.05933 Da[1].
| Ion | Expected m/z | Description |
| [M]⁺ | 162 | Molecular Ion |
| [M-HCN]⁺ | 135 | Loss of hydrogen cyanide from the imidazole ring |
| [C6H4F]⁺ | 95 | Fluorophenyl cation |
| [C3H3N2]⁺ | 67 | Imidazole cation |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
NMR Spectroscopy
Protocol for ¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.
-
Acquisition Parameters for ¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a concentrated sample.
-
Temperature: 298 K.
-
-
Acquisition Parameters for ¹³C NMR:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Temperature: 298 K.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Infrared (IR) Spectroscopy
Protocol for Attenuated Total Reflectance (ATR) FTIR Spectroscopy:
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).
-
Background Collection: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Analysis:
-
Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.
-
Collect the sample spectrum.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry
Protocol for Electron Ionization (EI) Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by coupling with a gas chromatograph (GC-MS). If using a direct probe, the sample is heated to induce vaporization.
-
Instrumentation: Employ a mass spectrometer with an electron ionization source.
-
Ionization: Bombard the vaporized sample molecules with a beam of high-energy electrons (typically 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Acquisition Parameters:
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectral characterization of a chemical compound like this compound.
References
Crystal Structure Analysis of Fluorophenyl-Substituted Imidazoles: A Technical Overview
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, a complete, publicly available crystal structure for 1-(3-Fluorophenyl)imidazole has not been deposited in major crystallographic databases. This guide therefore presents a detailed analysis of a closely related analogue, 1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole , to provide insights into the structural characteristics of this class of compounds. The experimental protocols and data presented are derived from published studies of this and other similar fluorophenyl-imidazole derivatives and are intended to serve as a representative guide.
Introduction
Imidazole derivatives are a cornerstone in medicinal chemistry and materials science, owing to their diverse biological activities and versatile chemical properties. The introduction of a fluorophenyl group can significantly modulate the physicochemical and pharmacokinetic properties of the imidazole scaffold, including its metabolic stability, binding affinity, and lipophilicity. Understanding the precise three-dimensional arrangement of atoms in these molecules through single-crystal X-ray diffraction is paramount for rational drug design and the development of novel functional materials. This whitepaper provides a technical examination of the crystallographic features of a representative fluorophenyl-substituted imidazole, outlining the experimental procedures for its structural determination.
Crystallographic Data of an Analogous Compound
The following table summarizes the key crystallographic data for the analogue compound, 1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole.[1] This data provides a quantitative description of the crystal lattice and the molecular geometry within it.
| Parameter | Value |
| Chemical Formula | C₁₉H₁₉FN₂ |
| Formula Weight | 294.36 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a = 8.4226 (10) Å |
| b = 9.5572 (10) Å | |
| c = 11.0351 (11) Å | |
| α = 105.423 (9)° | |
| β = 105.677 (9)° | |
| γ = 95.781 (9)° | |
| Volume | 810.07 (17) ų |
| Z (Molecules per unit cell) | 2 |
| Temperature | 170 K |
| Radiation | Cu Kα (λ = 1.54178 Å) |
| Density (calculated) | 1.207 Mg m⁻³ |
| Absorption Coefficient (μ) | 0.63 mm⁻¹ |
In the structure of this analogue, the imidazole ring is nearly planar.[1] It forms dihedral angles of 77.61 (9)° and 26.93 (10)° with the dimethylphenyl and fluorophenyl rings, respectively.[1] The dihedral angle between the two benzene rings is 78.84 (8)°.[1]
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of the crystallographic model. The following sections detail the typical methodologies employed.
A representative synthesis for a multisubstituted fluorophenyl imidazole derivative involves a one-pot condensation reaction.[1]
-
Reaction Setup : To a solution of butane-2,3-dione (15 mmol) in ethanol (10 ml), 3,5-xylidine (15 mmol), ammonium acetate (15 mmol), and 4-fluorobenzaldehyde (15 mmol) are added over a period of one hour.[1]
-
Reaction Conditions : The reaction mixture is maintained at a temperature of 333 K and refluxed for 7 days.[1]
-
Extraction and Purification : After cooling, the mixture is extracted with dichloromethane. The resulting solid is purified by column chromatography using a hexane:ethyl acetate eluent.[1]
-
Crystallization : Single crystals suitable for X-ray diffraction are typically grown by the slow evaporation of a solution of the purified compound in a suitable solvent, such as dichloromethane.[1]
The process of collecting and refining X-ray diffraction data is crucial for obtaining an accurate molecular structure.
-
Crystal Mounting : A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection : The crystal is placed in a stream of cold nitrogen (typically around 100-170 K) to minimize thermal vibrations.[1] Data is collected using a diffractometer equipped with a CCD area detector and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[1] The crystal is rotated, and a series of diffraction images are collected over a wide angular range.
-
Data Reduction : The collected images are processed to integrate the reflection intensities and apply corrections for factors such as polarization and absorption.
-
Structure Solution : The crystal structure is solved using direct methods, which are computational techniques used to determine the initial phases of the structure factors.
-
Structure Refinement : The initial structural model is refined by full-matrix least-squares methods.[1] In this process, the atomic positions, and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in geometrically calculated positions.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the determination of a small molecule crystal structure, from synthesis to final structural analysis.
References
An In-Depth Technical Guide to 1-(3-Fluorophenyl)imidazole Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The strategic incorporation of a 3-fluorophenyl group at the N-1 position of the imidazole ring has given rise to a class of derivatives with diverse and potent biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into 1-(3-fluorophenyl)imidazole derivatives and their analogues. It is designed to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Core Synthetic Strategies
The synthesis of this compound derivatives can be achieved through several established synthetic routes. A common and versatile method involves the N-arylation of imidazole with a suitable 3-fluorophenylating agent.
General Experimental Protocol for N-Arylation of Imidazole:
A typical procedure for the synthesis of the core this compound structure is as follows:
-
Reaction Setup: To a solution of imidazole (1.0 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, a base (e.g., sodium hydride, potassium carbonate; 1.1-1.5 equivalents) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Arylating Agent: After stirring for a short period to allow for the formation of the imidazolide anion, 1-fluoro-3-nitrobenzene or a similar activated 3-fluorophenylating agent (1.0-1.2 equivalents) is added to the reaction mixture.
-
Reaction Progression: The reaction is then allowed to warm to room temperature or is heated to a specified temperature (e.g., 80-120 °C) and stirred for several hours to days, with the progress being monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water or a saturated aqueous solution of ammonium chloride. The product is then extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound derivative.
Further functionalization of the imidazole ring can be achieved through various reactions such as electrophilic substitution at the C2, C4, or C5 positions, or by employing pre-functionalized imidazole starting materials.
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics in several key areas.
Anticancer Activity
Several studies have highlighted the potent anticancer properties of imidazole derivatives. While specific data for this compound analogues is still emerging, related fluorophenyl-imidazole compounds have shown significant cytotoxicity against various cancer cell lines. The proposed mechanisms of action often involve the disruption of critical cellular processes.
One key mechanism is the inhibition of microtubule polymerization . Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. Phenylahistin derivatives, which share structural similarities, have been shown to bind to the colchicine-binding site on tubulin, leading to microtubule depolymerization.[1]
Another important target is the p53 signaling pathway . The p53 tumor suppressor protein plays a crucial role in preventing cancer formation. Some imidazole derivatives have been found to induce the p53 pathway, leading to G2/M phase cell cycle arrest and apoptosis in cancer cells.[1]
Quantitative Data on Anticancer Activity of Related Fluorophenyl Imidazole Derivatives:
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 14 | PPC-1 (Prostate) | 4.1 | [2] |
| Compound 14 | U-87 (Glioblastoma) | 3.1 | [2] |
| IPM714 | HCT116 (Colorectal) | 1.74 | [3] |
| IPM714 | SW480 (Colorectal) | 2.0 | [3] |
| Compound 43 | MCF-7 (Breast) | 0.8 | [4] |
| Compound 46 | MDA-MB-231 (Breast) | 1.22 | [4] |
| Compound 21 | A549 (Lung) | 0.29 | [4] |
Note: The compounds listed above are structurally related fluorophenyl imidazole derivatives and are presented to illustrate the potential of this chemical class. Specific data for this compound analogues is an active area of research.
p38 MAP Kinase Inhibition
The p38 mitogen-activated protein kinase (MAPK) is a key regulator of inflammatory responses, and its inhibition is a promising strategy for the treatment of inflammatory diseases. Pyridinyl imidazole derivatives are a well-established class of p38 MAPK inhibitors.[5] While direct inhibitory data for this compound derivatives on p38 MAPK is limited, the structural motif is present in compounds designed as kinase inhibitors.
Experimental Protocol for in vitro p38 MAP Kinase Inhibition Assay:
A common method to assess the inhibitory activity of compounds against p38 MAPK is a non-radioactive immunosorbent assay.
-
Plate Preparation: A microtiter plate is coated with a substrate for p38 MAPK (e.g., a recombinant protein or peptide).
-
Kinase Reaction: Recombinant active p38 MAPK enzyme is incubated with the test compound at various concentrations in a buffer containing ATP.
-
Phosphorylation: The kinase reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30 °C), during which the substrate becomes phosphorylated.
-
Detection: The reaction is stopped, and a phosphorylation-specific antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
Signal Generation: A substrate for the conjugated enzyme is added, which generates a detectable signal (e.g., colorimetric or chemiluminescent) that is proportional to the amount of phosphorylated substrate.
-
Data Analysis: The signal is measured using a plate reader, and the IC50 value (the concentration of inhibitor required to reduce the kinase activity by 50%) is calculated.
GABA-A Receptor Modulation
The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and a key target for anxiolytics, sedatives, and anticonvulsants. Certain fluorophenyl-benzimidazole derivatives have been identified as positive allosteric modulators (PAMs) of the GABA-A receptor, suggesting that the this compound scaffold may also have utility in this area.[6] These compounds enhance the effect of GABA without directly activating the receptor themselves.
Experimental Protocol for GABA-A Receptor Binding Assay:
A radioligand binding assay is a standard method to determine the affinity of a compound for a receptor.
-
Membrane Preparation: Cell membranes expressing the GABA-A receptor are prepared from a suitable source (e.g., rat brain tissue or a cell line overexpressing the receptor).
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand that binds to a specific site on the GABA-A receptor (e.g., [³H]-muscimol for the GABA binding site or [³H]-flumazenil for the benzodiazepine site) in the presence of varying concentrations of the test compound.
-
Equilibrium: The incubation is carried out until equilibrium is reached.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, which represents the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the Ki (inhibitory constant) of the test compound, which is a measure of its binding affinity.
Antimicrobial Activity
Imidazole-containing compounds have a long history as antimicrobial agents. The mechanism of action for many antifungal imidazoles involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. While specific minimum inhibitory concentration (MIC) data for this compound derivatives is not extensively available, related fluorinated benzimidazole derivatives have shown promising antimicrobial activity. For instance, 2-(m-fluorophenyl)-benzimidazole derivatives have demonstrated good activity against Bacillus subtilis with MIC values as low as 7.81 µg/mL.[7]
Quantitative Data on Antimicrobial Activity of Related Imidazole Derivatives:
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| HL1 | Staphylococcus aureus | 625 | [8] |
| HL2 | Staphylococcus aureus | 625 | [8] |
| HL1 | MRSA | 1250 | [8] |
| HL2 | MRSA | 625 | [8] |
| Compound 18 | Gram-negative bacteria | 31.25 | [7] |
| Compound 14 | Bacillus subtilis | 7.81 | [7] |
| Compound 18 | Bacillus subtilis | 7.81 | [7] |
Note: The compounds listed are related imidazole derivatives and are presented to indicate the potential antimicrobial activity of this class of compounds.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes in which these compounds are involved is crucial for understanding their mechanism of action and for designing further experiments.
Figure 1: Potential anticancer mechanisms of action for this compound derivatives.
References
- 1. Design, synthesis and anticancer evaluation of novel 1,3-imidazole-type phenylhistin derivatives: Dual mechanism via P53 induction and microtubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
- 8. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Biological Screening of Novel Fluorophenyl Imidazole Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a cornerstone in medicinal chemistry, and the incorporation of a fluorophenyl group can significantly enhance the therapeutic potential of the resulting compounds. This guide provides a comprehensive overview of the biological screening of novel fluorophenyl imidazole derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial activities. Detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and workflows are presented to facilitate further research and drug development in this promising area.[1][2]
Anticancer Activity
Fluorophenyl imidazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of crucial enzymes and signaling pathways involved in cancer cell proliferation and survival.[2][3][4][5]
In Vitro Cytotoxicity Data
The cytotoxic effects of novel fluorophenyl imidazole compounds have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting biological processes.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 4 | HCT-116 | 11.45 | Doxorubicin | - |
| Compound 6 | Hela, MCF-7, PC3, HCT-116 | Good Potency | Doxorubicin | - |
| Compound 18 | HCT-116 | 10.58 | Doxorubicin | - |
| Compound 25 | Hela, MCF-7, PC3, HCT-116 | Good Potency | Doxorubicin | - |
| Compound 26 | Hela, MCF-7, PC3, HCT-116 | Good Potency | Doxorubicin | - |
| Compound 29 | Hela, MCF-7, PC3, HCT-116 | Good Potency | Doxorubicin | - |
| Compound 30 | PC3 | 8.15 | Doxorubicin | - |
| Kim-111 | T24 | 67.29 | - | - |
| Kim-161 | T24 | 56.11 | - | - |
| 2-(2,3-difluorophenyl)-1H-imidazo[4,5-f][6][7]phenanthroline | HepG2 | ~0.29 | - | - |
Table 1: Summary of IC50 values for various fluorophenyl imidazole derivatives against human cancer cell lines.[3][4][5][8][9]
Enzyme Inhibition Data
A key mechanism of action for some anticancer fluorophenyl imidazoles is the inhibition of protein kinases, such as Cyclin-Dependent Kinase 2 (CDK2A) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical for cell cycle regulation and angiogenesis.[3][4][5]
| Compound ID | Target Enzyme | IC50 |
| Compound 6 | VEGFR-2 | 67 nM |
| Compound 26 | CDK2A | 0.66 µM |
Table 2: Enzyme inhibitory activity of selected fluorophenyl imidazole compounds.[3][4][5]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[10]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[10]
Procedure:
-
Cell Seeding: Plate cells (e.g., A549, HCT-116, HeLa) in 96-well plates at a density of 4.0 x 10³ cells per mL and incubate overnight.[11]
-
Compound Treatment: Treat the cells with various concentrations of the fluorophenyl imidazole compounds and incubate for a desired period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 50 µL of serum-free media and 50 µL of the MTT solution to each well. Incubate the plate at 37°C for 3-4 hours.[10]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Visualization of Anticancer Screening Workflow
Anti-inflammatory Activity
Imidazole derivatives have shown significant anti-inflammatory properties, often by modulating enzymes and signaling pathways involved in the inflammatory response.[1][6]
In Vivo Anti-inflammatory Data
The carrageenan-induced paw edema model in rats is a standard method for evaluating the anti-inflammatory activity of novel compounds.
| Compound ID | % Inhibition of Paw Edema | Reference Compound | % Inhibition |
| 2h | 49.58 - 58.02 | Indomethacin | - |
| 2l | 49.58 - 58.02 | Indomethacin | - |
| 3g | 49.58 - 58.02 | Indomethacin | - |
| 3h | 49.58 - 58.02 | Indomethacin | - |
| 3l | 49.58 - 58.02 | Indomethacin | - |
| 3m | 49.58 - 58.02 | Indomethacin | - |
| C1IN | Significant | Indomethacin | - |
| C2IN | Significant | Indomethacin | - |
| C4IN | Significant | Indomethacin | - |
Table 3: Anti-inflammatory activity of selected imidazole derivatives in the carrageenan-induced paw edema model.[6][12]
Experimental Protocol: Carrageenan-Induced Paw Edema
Principle: Carrageenan injection into the rat paw induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.[6]
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for a week before the experiment.
-
Compound Administration: Administer the test compounds orally or intraperitoneally to the rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.[12]
-
Induction of Edema: After a specific time (e.g., 1 hour) post-compound administration, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Visualization of Anti-inflammatory Signaling Pathway
Antimicrobial Activity
The search for novel antimicrobial agents is critical in combating infectious diseases and antimicrobial resistance.[13] Fluorophenyl imidazole derivatives have been investigated for their potential as antibacterial and antifungal agents.[12]
In Vitro Antifungal Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Fungal Strain | MIC (µg/mL) |
| 3h | Various Strains | 12.5 |
| 3l | Various Strains | 12.5 |
Table 4: Antifungal activity of selected imidazole derivatives.[12]
Experimental Protocol: Agar Disk-Diffusion Method
Principle: This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.[13]
Procedure:
-
Media Preparation: Prepare and sterilize an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into Petri dishes.
-
Inoculation: Uniformly spread a standardized inoculum of the test microorganism over the surface of the agar.
-
Disk Application: Impregnate sterile paper disks with a known concentration of the fluorophenyl imidazole compound solution. Place the disks on the inoculated agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where microbial growth is inhibited.[13]
Visualization of Antimicrobial Screening Workflow
References
- 1. jchemrev.com [jchemrev.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. japsonline.com [japsonline.com]
- 6. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 7. azolifesciences.com [azolifesciences.com]
- 8. Synthesis of Fluorinated Imidazole[4,5f][1,10]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 1-(3-Fluorophenyl)imidazole Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the computational methodologies used to model the interactions of 1-(3-Fluorophenyl)imidazole, a synthetic compound belonging to the pharmacologically significant imidazole class of molecules. Due to their structural resemblance to histidine and their electron-rich nature, imidazole derivatives are capable of interacting with a wide array of biological macromolecules, making them a fertile ground for drug discovery.[1] This document outlines the standard in silico workflow, from ligand and protein preparation to detailed interaction analysis, offering a blueprint for researchers investigating the therapeutic potential of this and similar compounds.
Introduction to this compound and In Silico Modeling
The imidazole nucleus is a core scaffold in many clinically important drugs.[2] The addition of a fluorophenyl group can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. In silico modeling, or computer-aided drug design (CADD), provides a powerful and cost-effective approach to predict and analyze the interactions of small molecules like this compound with their biological targets at a molecular level. These computational techniques, including molecular docking and molecular dynamics, are instrumental in modern drug discovery for hit identification, lead optimization, and understanding mechanisms of action.[3][4]
Computational Workflow
The in silico analysis of this compound interactions typically follows a structured workflow, beginning with the preparation of the small molecule (ligand) and its protein target, followed by docking simulations to predict binding modes, and often culminating in molecular dynamics simulations to assess the stability of the predicted interactions.
Caption: A typical workflow for in silico analysis of ligand-protein interactions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in silico experiments. The following sections describe the standard protocols for the key stages of the computational analysis.
Ligand and Protein Preparation
Ligand Preparation: The three-dimensional structure of this compound can be obtained from chemical databases like PubChem or sketched using molecular modeling software. The preparation protocol involves:
-
Energy Minimization: The ligand's geometry is optimized using a force field (e.g., Powell's energy minimization algorithm) to find a low-energy conformation.[5]
-
Charge Assignment: Partial atomic charges are assigned.
-
Torsion Angle Definition: Rotatable bonds are identified and defined.
Protein Preparation: A suitable protein target is selected based on the therapeutic area of interest. For instance, given the prevalence of imidazole derivatives as kinase inhibitors, a relevant kinase domain could be chosen.[6] The crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB). The preparation protocol includes:
-
Removal of Non-essential Molecules: Water molecules, co-solvents, and any co-crystallized ligands are removed.
-
Addition of Hydrogen Atoms: Hydrogen atoms, which are often absent in crystal structures, are added.
-
Protonation State Assignment: The protonation states of ionizable residues are determined, often based on the physiological pH.
-
Energy Minimization: The protein structure is subjected to a short energy minimization to relieve any steric clashes.
Molecular Docking
Molecular docking is used to predict the preferred orientation of the ligand when bound to the protein target.[3][7] This helps in understanding the binding mode and estimating the binding affinity.
Protocol:
-
Grid Generation: A docking grid is defined around the active site of the protein. The size of the grid should be sufficient to accommodate the ligand.
-
Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to sample different conformations and orientations of the ligand within the defined grid.[1]
-
Scoring and Ranking: The resulting poses are scored based on a scoring function that estimates the binding affinity. The poses are then ranked according to their scores.
Molecular Dynamics (MD) Simulation
MD simulations are employed to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interactions.[1]
Protocol:
-
System Setup: The top-ranked docked complex is placed in a simulation box filled with a chosen water model. Ions are added to neutralize the system.
-
Minimization: The entire system is energy-minimized.
-
Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant temperature and pressure.
-
Production Run: A production MD simulation is run for a specified duration (e.g., 100 nanoseconds).
-
Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex, root-mean-square deviation (RMSD), and specific intermolecular interactions.
Binding Free Energy Calculation
The binding free energy (ΔG) provides a more accurate estimation of the binding affinity than docking scores. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a common approach.[5]
Protocol:
-
Snapshot Extraction: Snapshots of the ligand-protein complex, the protein, and the ligand are extracted from the MD simulation trajectory.
-
Energy Calculation: For each snapshot, the molecular mechanics energy, polar solvation energy, and nonpolar solvation energy are calculated.
-
Free Energy Calculation: The binding free energy is calculated by averaging the energies over all snapshots.
ADMET Prediction
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are predicted to assess the drug-likeness of the compound.[7][8] Various online tools and software packages (e.g., SwissADME, ADMETLab) can be used for this purpose.[1] Key parameters include Lipinski's rule of five, aqueous solubility, and potential toxicity.
Data Presentation
Quantitative data from in silico modeling should be presented in a clear and structured manner to facilitate comparison and interpretation.
Table 1: Molecular Docking and Binding Free Energy Results for this compound against a Hypothetical Kinase Target
| Parameter | Value | Unit |
| Docking Score (Binding Affinity) | -8.5 | kcal/mol |
| Estimated Inhibition Constant (Ki) | 0.5 | µM |
| Binding Free Energy (ΔG_bind) | -35.2 | kcal/mol |
| van der Waals Energy | -45.8 | kcal/mol |
| Electrostatic Energy | -10.3 | kcal/mol |
| Polar Solvation Energy | 30.1 | kcal/mol |
| Nonpolar Solvation Energy | -9.2 | kcal/mol |
Table 2: Predicted ADMET Properties of this compound
| Property | Predicted Value | Compliance |
| Molecular Weight | 238.26 | Yes |
| LogP | 3.4 | Yes |
| Hydrogen Bond Donors | 0 | Yes |
| Hydrogen Bond Acceptors | 2 | Yes |
| Lipinski's Rule of Five Violations | 0 | Yes |
| Aqueous Solubility | Moderately Soluble | Favorable |
| Carcinogenicity | Non-carcinogen | Favorable |
Visualization of Interactions and Pathways
Visualizing the predicted interactions is crucial for understanding the structural basis of binding. Additionally, the potential impact of this binding on cellular signaling can be represented in pathway diagrams.
Ligand-Protein Interactions
The interactions between this compound and the amino acid residues in the active site of the target protein can be visualized using molecular graphics software. Key interactions often include hydrogen bonds, hydrophobic interactions, and π-π stacking.
Caption: Predicted interactions of this compound in a protein active site.
Potential Signaling Pathway Modulation
If this compound is found to inhibit a key signaling protein, such as a kinase, its effect on the downstream pathway can be visualized.
Caption: Hypothetical inhibition of a cell proliferation pathway by this compound.
Conclusion
In silico modeling offers a robust framework for investigating the therapeutic potential of this compound. By employing a systematic workflow of molecular docking, molecular dynamics, and ADMET prediction, researchers can gain significant insights into its binding mechanisms, interaction stability, and drug-like properties. The methodologies and data presentation formats outlined in this guide provide a comprehensive resource for professionals in the field of drug discovery and development, facilitating further research into this and other promising imidazole derivatives. Further experimental studies are warranted to validate these computational findings.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Molecular docking studies of some new imidazole derivatives for antimicrobial properties - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational study of the therapeutic potentials of a new series of imidazole derivatives against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Predicted Mechanism of Action of 1-(3-Fluorophenyl)imidazole: A Technical Guide for Researchers
Disclaimer: This document outlines the predicted mechanism of action for 1-(3-Fluorophenyl)imidazole based on published data for structurally related fluorophenyl imidazole derivatives. The information herein is intended to serve as a scientific guide for research and drug development professionals and should be validated through direct experimental studies on the specific compound.
Introduction
The imidazole scaffold is a prominent feature in many clinically significant drugs due to its versatile binding properties and favorable pharmacokinetic profiles.[1][2] The incorporation of a fluorophenyl group can further enhance biological activity, metabolic stability, and target selectivity.[3][4] This technical guide provides a predictive overview of the core mechanism of action for this compound, drawing insights from recent studies on analogous compounds. The primary predicted activities are in the realms of oncology and neuroscience.
Predicted Core Mechanisms of Action
Based on the current body of research on fluorophenyl imidazole derivatives, the primary predicted mechanisms of action for this compound are multi-targeted kinase inhibition and modulation of microtubule dynamics, leading to anticancer effects. A secondary potential mechanism is the positive allosteric modulation of GABA-A receptors.
Multi-Targeted Kinase Inhibition in Oncology
Fluorophenyl imidazole derivatives have demonstrated potent inhibitory activity against several key kinases involved in cancer progression.[1][3][5] The predicted mechanism involves the compound binding to the ATP-binding site or allosteric sites of these kinases, leading to the downregulation of critical cell signaling pathways.
Key Predicted Kinase Targets:
-
Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR), HER2, FLT3, and PTK6 are potential targets. Inhibition of these kinases would disrupt downstream signaling cascades like the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[1][5]
-
Serine/Threonine Kinases: Cyclin-Dependent Kinase 2 (CDK2) and Aurora Kinase B (AURKB) are also predicted targets.[5][6] Inhibition of these kinases would lead to cell cycle arrest, particularly in the G2/M phase.[7]
Affected Signaling Pathways:
The inhibition of these kinases is predicted to modulate several key signaling pathways implicated in cancer:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its inhibition would lead to decreased protein synthesis and increased autophagy.[1]
-
p53 Signaling Pathway: Fluorophenyl imidazole derivatives have been shown to affect the p53 signaling pathway, a critical tumor suppressor pathway. This can lead to the induction of apoptosis.[1][7]
-
Apoptosis Pathway: The modulation of apoptosis-related proteins such as the anti-apoptotic BCL-2 and the pro-apoptotic BAX and caspase-3 is a likely consequence of kinase inhibition, ultimately leading to programmed cell death.[1][5]
Predicted Signaling Pathway for Anticancer Activity
References
- 1. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anticancer evaluation of novel 1,3-imidazole-type phenylhistin derivatives: Dual mechanism via P53 induction and microtubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fluorophenyl Imidazole Scaffold: A Comprehensive Review for Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. Its versatility is further enhanced by substitution, and the incorporation of a fluorophenyl moiety has proven to be a particularly fruitful strategy in drug discovery. The unique electronic properties of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This guide provides a detailed review of the fluorophenyl imidazole scaffold, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways and experimental workflows.
Therapeutic Applications and Biological Activities
Fluorophenyl imidazole derivatives have demonstrated a broad spectrum of biological activities, with significant potential in oncology, mycology, and the treatment of neurodegenerative diseases.
Anticancer Activity
Fluorophenyl imidazole scaffolds are prominent in the development of novel anticancer agents, primarily as kinase inhibitors and compounds that disrupt microtubule polymerization.
Several fluorophenyl imidazole derivatives have been shown to inhibit key kinases involved in cancer cell signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and p38 Mitogen-Activated Protein Kinase (MAPK).
Table 1: Anticancer Activity of Fluorophenyl Imidazole Derivatives (Kinase Inhibitors)
| Compound ID | Target Kinase | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | EGFR | A549 (Lung) | 0.0336 | [1] |
| 2 | EGFR | MCF-7 (Breast) | 3.02 | [1] |
| 3 | p38α MAPK | - | - | [2] |
| 4 | CK1δ | - | - | [2] |
| 5 | JAK2 | - | - | [2] |
| 6 | CRAF | A375P (Melanoma) | 2.24 | [3] |
| 7 | BRAF | WM3629 (Melanoma) | 0.86 | [3] |
| 8 | CHK-1 | - | 0.00032 | [3] |
| 9 | CHK-2 | - | 0.015 | [3] |
| 10 | Tirbanibulin (KX2-391) | SRC | - | [4] |
| Kim-161 (5a) | PTK6, FLT3, BCL-2 | T24 (Urothelial) | 56.11 | [4] |
| Kim-111 (5b) | PTK6, FLT3, BCL-2 | T24 (Urothelial) | 67.29 | [4] |
Note: This table presents a selection of data. The original sources may contain more extensive information.
Disruption of microtubule dynamics is a well-established anticancer strategy. Certain fluorophenyl imidazole derivatives have been found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Table 2: Anticancer Activity of Fluorophenyl Imidazole Derivatives (Tubulin Polymerization Inhibitors)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 21m | - | 0.06 | [3] |
| Tirbanibulin (KX2-391) | - | 0.25 | [4] |
| 14 | PPC-1 (Prostate) | 3.1 - 47.2 | [5] |
| 22 | U-87 (Glioblastoma) | 3.1 - 47.2 | [5] |
Note: This table presents a selection of data. The original sources may contain more extensive information.
Antifungal Activity
The fluorophenyl imidazole scaffold is a key feature in several antifungal agents. Their primary mechanism of action is the inhibition of lanosterol 14α-demethylase, a crucial enzyme in the ergosterol biosynthesis pathway of fungi.
Table 3: Antifungal Activity of Fluorophenyl Imidazole Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Flutrimazole | Dermatophytes, filamentous fungi, and yeasts | 0.025-5.0 | [6] |
| Flutrimazole | Scopulariopsis brevicaulis | 0.15-0.6 | [6] |
| 18 (2-(m-fluorophenyl)-benzimidazole derivative) | Gram-negative bacteria | 31.25 | [7] |
| 14 (2-(m-fluorophenyl)-benzimidazole derivative) | B. subtilis | 7.81 | [7] |
| 31 | Candida spp. | 0.5-8 | [8] |
| 42 | Candida spp. | 2-32 | [8] |
Note: MIC (Minimum Inhibitory Concentration). This table presents a selection of data. The original sources may contain more extensive information.
Activity in Neurodegenerative Diseases
Research into fluorophenyl imidazole derivatives has shown promise for the treatment of neurodegenerative disorders like Alzheimer's disease. The proposed mechanisms of action are multifaceted, involving the inhibition of key enzymes and modulation of pathways related to amyloid-beta (Aβ) aggregation and neuroinflammation.
Table 4: Activity of Fluorophenyl Imidazole Derivatives in Neurodegenerative Disease Models
| Compound ID | Target/Assay | Activity | IC50/Value | Reference |
| 28 | human Glutaminyl Cyclase (hQC) | Inhibition | Potent | [9] |
| 3B7 | Aβ42 Aggregation Inhibition | Inhibition | ~25-50 µM | [10] |
| 3G7 | Aβ42 Aggregation Inhibition | Inhibition | ~25-50 µM | [10] |
| 9 | α1β2γ2 GABA-A Receptor | Positive Allosteric Modulator | 172% of GABA efficacy | [11] |
| 23 | α1β2γ2 GABA-A Receptor | Positive Allosteric Modulator | 132% of GABA efficacy | [11] |
| WO 03076398 | GSK-3β | Inhibition | 0.0106 µM | [6] |
| PF-9283 | BACE1 | Inhibition | 140 nM (cellular) | [2] |
Note: This table presents a selection of data from in vitro and in silico studies. The original sources should be consulted for detailed experimental contexts.
Key Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for understanding the context of fluorophenyl imidazole scaffolds in medicinal chemistry.
Signaling Pathways
Experimental and Synthetic Workflows
Detailed Experimental Protocols
MTT Assay for Anticancer Activity
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the fluorophenyl imidazole compound dissolved in a suitable solvent (e.g., DMSO) and incubate for 48-72 hours. Include a vehicle control (solvent only).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Tubulin Polymerization Inhibition Assay
Principle: This assay measures the effect of compounds on the polymerization of tubulin into microtubules. Polymerization can be monitored by the increase in turbidity (light scattering) or by using a fluorescent reporter.
Procedure (Fluorescence-based):
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing tubulin (e.g., 2 mg/mL), a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA), GTP (1 mM), and a fluorescence reporter that binds to polymerized tubulin.
-
Compound Addition: Add the fluorophenyl imidazole compound at various concentrations to the reaction mixture. Include a positive control (e.g., colchicine) and a negative control (vehicle).
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the fluorescence intensity versus time. The inhibition of tubulin polymerization is observed as a decrease in the rate and extent of fluorescence increase compared to the negative control. Calculate the IC50 value for the inhibition of tubulin polymerization.
Lanosterol 14α-Demethylase Inhibition Assay
Principle: This in vitro reconstituted enzyme assay measures the ability of a compound to inhibit the activity of lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis. The assay typically involves recombinant human or fungal CYP51 and its redox partner, cytochrome P450 reductase (CPR).[12]
Procedure:
-
Reconstituted System Preparation: Prepare a reaction mixture in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4) containing recombinant CYP51, CPR, and a lipid mixture to mimic the membrane environment.[12]
-
Inhibitor Pre-incubation: Add the fluorophenyl imidazole compound at various concentrations to the reconstituted system and pre-incubate for a short period.
-
Substrate Addition: Add the substrate, lanosterol, to the reaction mixture.[12]
-
Reaction Initiation: Initiate the enzymatic reaction by adding a source of reducing equivalents, such as an NADPH-generating system.
-
Reaction Termination and Product Extraction: After a defined incubation period at 37°C, stop the reaction (e.g., by adding a strong base) and extract the sterols using an organic solvent (e.g., hexane or ethyl acetate).
-
Analysis: Analyze the extracted sterols using a suitable method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amount of product formed (the demethylated lanosterol).
-
Data Analysis: Calculate the percentage of inhibition of lanosterol 14α-demethylase activity at each compound concentration relative to a vehicle control. Determine the IC50 value.[6]
Conclusion
The fluorophenyl imidazole scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of potent and selective therapeutic agents. The strategic incorporation of the fluorophenyl moiety can significantly enhance biological activity and modulate pharmacokinetic properties. The diverse range of biological activities, including anticancer, antifungal, and neuroprotective effects, underscores the broad therapeutic potential of this scaffold. Further exploration of structure-activity relationships and mechanism-of-action studies will undoubtedly lead to the discovery of novel and improved drug candidates based on the fluorophenyl imidazole core. This guide serves as a comprehensive resource to aid researchers in this exciting and promising area of drug discovery.
References
- 1. Lanosterol 14-alpha-demethylase (human, recombinant) | Cayman Chemical | Biomol.com [biomol.com]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rationally designed peptide-based inhibitor of Aβ42 fibril formation and toxicity: a potential therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Diphenyl Conjugated Imidazole Derivatives as Potential Glutaminyl Cyclase Inhibitors for Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for 1-(3-Fluorophenyl)imidazole In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Fluorophenyl)imidazole is a heterocyclic organic compound belonging to the broad class of imidazole derivatives. This class of compounds is of significant interest in medicinal chemistry due to its wide range of biological activities, including antifungal, anticancer, and enzyme inhibitory properties. The incorporation of a fluorophenyl group can significantly modulate the pharmacokinetic and pharmacodynamic properties of the imidazole scaffold.
These application notes provide detailed protocols for a selection of fundamental in vitro assays to characterize the biological activity of this compound and related compounds. The methodologies described are for antifungal susceptibility testing, cytotoxicity evaluation in cancer cell lines, and assessment of inhibitory activity against the key fungal enzyme, lanosterol 14α-demethylase (CYP51). Representative data from closely related fluorophenyl imidazole derivatives are presented to illustrate the expected outcomes of these assays.
Data Presentation
Table 1: Representative Antifungal Activity of Fluorophenyl Imidazole Derivatives
| Compound ID | Fungal Strain | Assay Type | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Derivative A (meta-fluorophenyl) | Trichophyton rubrum | Broth Microdilution | 31.25 | - | - |
| Derivative B (meta-fluorophenyl) | Trichophyton mentagrophytes | Broth Microdilution | 125 | - | - |
| Imidazole Derivative Mix | Candida albicans | Broth Microdilution | 62.5 - 500 | Fluconazole | - |
Table 2: Representative Cytotoxicity of Fluorophenyl Imidazole Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-(3-Fluorophenyl)-1H-benzo[d]imidazole | Various | MTT Assay | >100 | - | - |
| Fluorinated Imidazole Derivative | HepG2 (Liver Cancer) | MTT Assay | 0.29 | - | - |
| Imidazole Derivative 5a | T24 (Urothelial Carcinoma) | MTT Assay | 56.11 | - | - |
| Imidazole Derivative 5b | T24 (Urothelial Carcinoma) | MTT Assay | 67.29 | - | - |
Table 3: Representative Enzyme Inhibition by Azole Compounds
| Compound | Enzyme Target | Assay Type | IC50 (µM) |
| Ketoconazole | Trypanosoma cruzi CYP51 | Fluorescence-based | 0.014 |
| Itraconazole | Trypanosoma cruzi CYP51 | Fluorescence-based | 0.029 |
| Posaconazole | Trypanosoma cruzi CYP51 | Fluorescence-based | 0.048 |
| Fluconazole | Aspergillus fumigatus CYP51B | Reconstitution Assay | 0.50 |
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound against various fungal strains.
a. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Spectrophotometer or microplate reader (optional, for turbidimetric reading)
-
Sterile water and saline
b. Protocol:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours (for yeasts) or 7 days (for molds).
-
Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts).
-
For molds, gently scrape the surface of the agar with a sterile, wetted swab. Suspend the conidia in sterile saline and allow heavy particles to settle. Adjust the conidial suspension to the desired concentration.
-
Dilute the fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate. The final volume in each well should be 100 µL. The concentration range should typically span from 0.03 to 64 µg/mL, though this can be adjusted based on the expected potency of the compound.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (fungal inoculum without the compound) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the positive control.
-
Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
-
Application Notes and Protocols for 1-(3-Fluorophenyl)imidazole Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the anticancer activities of 1-(3-Fluorophenyl)imidazole derivatives, including synthesized quantitative data, detailed experimental protocols for key biological assays, and visualizations of associated signaling pathways and experimental workflows.
Introduction
Imidazole-based compounds represent a significant class of heterocyclic molecules with a broad spectrum of pharmacological activities, including notable anticancer properties. The incorporation of a fluorophenyl group, particularly at the N-1 position of the imidazole ring, has been a strategic approach in medicinal chemistry to enhance the therapeutic potential of these derivatives. The fluorine atom's high electronegativity and ability to form strong carbon-fluorine bonds can improve metabolic stability, membrane permeability, and binding affinity to target proteins. This document focuses on the application and evaluation of this compound derivatives as potential anticancer agents.
Data Presentation: In Vitro Cytotoxicity
The anticancer efficacy of various fluorophenyl-substituted imidazole and related derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Compound 3c | Imidazole Derivative | MDA-MB-231 (Breast) | 1.98 | Erlotinib | - |
| T47D (Breast) | - | Erlotinib | - | ||
| MCF-7 (Breast) | 4.07 | Erlotinib | - | ||
| A549 (Lung) | 2.29 | Erlotinib | - | ||
| HT-29 (Colorectal) | - | Erlotinib | - | ||
| Compound 14 | 1-(4-acetylphenyl)-4-(4-fluorophenyl)-1,3-dihydro-2H-imidazol-2-one | PPC-1 (Prostate) | 3.1 - 47.2 | - | - |
| U-87 (Glioblastoma) | 3.1 - 47.2 | - | - | ||
| Compound 22 | 1-(4-(2-(ethylthio)-4-(4-hydroxyphenyl)-1H-imidazol-1-yl)phenyl)ethan-1-one | PPC-1 (Prostate) | 3.1 - 47.2 | - | - |
| U-87 (Glioblastoma) | 3.1 - 47.2 | - | - | ||
| Compound A2 | 2-(2-Bromophenylamino)-5-(3-fluorophenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 52.35 | - | - |
| Compound A3 | 2-(3-Bromophenylamino)-5-(3-fluorophenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 54.81 | - | - |
| Compound B1 | 2-(2-Bromophenylamino)-5-(4-fluorophenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 53.9 | - | - |
| Compound B3 | 2-(4-Bromophenylamino)-5-(4-fluorophenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 54.1 | - | - |
Note: The data presented is a compilation from various studies on fluorophenyl-containing imidazole and related heterocyclic derivatives. Direct comparison between compounds from different studies should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound derivatives are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the test compounds on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, A549, MCF-7)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (a known anticancer drug, e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol describes the detection of apoptosis in cells treated with this compound derivatives using flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of the test compound for a specified period (e.g., 24 or 48 hours). Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 × 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis
This protocol details the analysis of cell cycle distribution in cells treated with this compound derivatives.
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired time. Harvest the cells by trypsinization and centrifugation.
-
Fixation: Wash the cells with PBS and resuspend the pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is for the detection of changes in protein expression levels in key signaling pathways upon treatment with this compound derivatives.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells with RIPA buffer. Quantify the protein concentration using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of action for this compound derivatives.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating anticancer activity.
Logical Relationship Diagram
Caption: Logical relationship of compound structure to therapeutic potential.
Application Notes and Protocols for the Use of 1-(3-Fluorophenyl)imidazole and Its Derivatives in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-(3-fluorophenyl)imidazole and its related derivatives in cell culture-based research, with a primary focus on their potential as anticancer agents. Due to the limited specific data on this compound, this document synthesizes findings from a range of fluorophenyl imidazole derivatives to offer a broader understanding of their biological activities and guide experimental design.
Introduction
Imidazole-based compounds are a significant class of heterocyclic molecules that form the core of numerous therapeutic agents. The incorporation of a fluorophenyl group can enhance the pharmacological properties of the imidazole scaffold, leading to compounds with potent and selective biological activities. Various fluorophenyl imidazole derivatives have demonstrated significant cytotoxic and antiproliferative effects against a multitude of cancer cell lines. Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways crucial for cancer cell survival and proliferation.
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of various fluorophenyl imidazole derivatives as reported in the literature. These values provide a comparative measure of the potency of different structural analogs across various cancer cell lines.
Table 1: Cytotoxicity of Fluorophenyl Imidazole Derivatives in Cancer Cell Lines
| Compound Derivative/Name | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| 1-(4-(4-(4-fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-one (Compound 9) | PPC-1 (Prostate Carcinoma) | MTT | >50 | [1] |
| 1-(4-acetylphenyl)-4-(4-fluorophenyl)-1,3-dihydro-2H-imidazol-2-one (Compound 14) | PPC-1 (Prostate Carcinoma) | MTT | 4.1 ± 1.0 | [1] |
| 1-(4-acetylphenyl)-4-(4-fluorophenyl)-1,3-dihydro-2H-imidazol-2-one (Compound 14) | U-87 (Glioblastoma) | MTT | 3.1 ± 0.1 | [1] |
| 1-(4-acetylphenyl)-4-(4-fluorophenyl)-1,3-dihydro-2H-imidazol-2-one (Compound 14) | MDA-MB-231 (Triple-Negative Breast Cancer) | MTT | >50 | [1] |
| 2-(2,3-difluorophenyl)-1H-imidazo[4,5-f][2][3]phenanthroline (Compound 4) | HepG2 (Liver Cancer) | MTT | ~0.29 | [4] |
| 1H-imidazole [4,5-f][2][3] phenanthroline derivative (IPM714) | HCT116 (Colorectal Cancer) | MTT | 1.74 | [5] |
| 1H-imidazole [4,5-f][2][3] phenanthroline derivative (IPM714) | SW480 (Colorectal Cancer) | MTT | 2 | [5] |
| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione (Compound 5) | MCF-7 (Breast Cancer) | MTT | < 5 | [6] |
| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione (Compound 5) | HepG2 (Liver Cancer) | MTT | < 5 | [6] |
| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione (Compound 5) | HCT-116 (Colon Cancer) | MTT | < 5 | [6] |
| Imidazole | DLD-1 (Colon Cancer) | MTT | Viability reduced to 22% at 36 µM | [7] |
| Imidazole | HCT-116 (Colon Cancer) | MTT | Viability reduced to 28% at 36 µM | [7] |
| 2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast Cancer) | MTT | 49.6 | [2] |
| Fluorophenyl thiadiazole derivative (A2) | MCF-7 (Breast Cancer) | MTT | 52.35 | [2] |
| Fluorophenyl thiadiazole derivative (A3) | MCF-7 (Breast Cancer) | MTT | 54.81 | [2] |
| Imidazole-based EGFR inhibitor (3c) | MDA-MB-231, T47D, MCF-7, A549, HT-29 | Proliferation | 1.98 to 4.07 | [8] |
| N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide (4b) | Human cancer-derived cells | Proliferation | Efficacious | [9] |
Table 2: Observed Biological Effects and Mechanisms of Action
| Compound Class / Derivative | Effect | Mechanism of Action | Cell Line(s) | Reference |
| Imidazole Derivatives | Antiproliferative, Apoptosis Induction | Downregulation of AXL-RTK and Wnt/β-catenin target genes (c-Myc, Axin2) | NB4 (APL), K562 (CML) | [10][11][12] |
| Imidazole | Inhibition of Cell Viability, Apoptosis Induction, Cell Cycle Arrest (G0/G1) | Increased ROS generation, Caspase activation, Upregulation of Bax and p53, Downregulation of Bcl-2 and Akt | DLD-1, HCT-116 (Colon Cancer) | [7] |
| Imidazole | Apoptosis Induction | Activation of Caspase-3 and -9 | HEC-1B (Endometrial Cancer) | [13] |
| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione (Compound 5) | Pre-G1 apoptosis, Cell cycle arrest (G2/M) | Not specified | MCF-7 (Breast Cancer) | [6] |
| 1H-imidazole [4,5-f][2][3] phenanthroline derivative (IPM714) | Cell cycle arrest (S phase), Apoptosis induction | Suppression of PI3K/AKT/mTOR pathway | HCT116, SW480 (Colorectal Cancer) | [5] |
| Imidazole-based EGFR inhibitor (3c) | Inhibition of cell growth, ROS induction, Cell cycle arrest (sub-G1) | EGFR inhibition | MDA-MB-231, T47D, MCF-7, A549, HT-29 | [8] |
| N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide (4b) | Inhibition of cell proliferation | Selective Aurora Kinase B inhibition | Human cancer-derived cells | [9] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the effects of this compound and its derivatives in cell culture.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound derivative (dissolved in DMSO to create a stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium from the stock solution. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the this compound derivative for a specified time (e.g., 48 hours). Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC and PI fluorescence will differentiate the cell populations:
-
Annexin V-FITC negative / PI negative: Viable cells
-
Annexin V-FITC positive / PI negative: Early apoptotic cells
-
Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells
-
Annexin V-FITC negative / PI positive: Necrotic cells
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Protocol 3: Western Blotting for Protein Expression Analysis
This protocol is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by the compound (e.g., Bax, Bcl-2, caspases, p53).[7]
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to compare the relative expression levels of the target proteins between treated and untreated samples.
Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow for studying fluorophenyl imidazole derivatives.
References
- 1. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Fluorinated Imidazole[4,5f][1,10]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Colon Cancer Cell Growth by Imidazole Through Activation of Apoptotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-(3-Fluorophenyl)imidazole Derivatives as Potential Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 1-(3-Fluorophenyl)imidazole represent a promising class of heterocyclic compounds with significant therapeutic potential, particularly as enzyme inhibitors. The incorporation of a fluorophenyl group onto the imidazole scaffold has been shown to confer potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] These compounds often exert their effects by targeting key enzymes and signaling pathways crucial for disease progression. This document provides a comprehensive overview of the current research, summarizing quantitative data, detailing experimental protocols, and visualizing key molecular pathways to facilitate further research and development in this area.
The primary mechanism of action for many fluorophenyl imidazole derivatives involves the inhibition of protein kinases, which are critical regulators of cellular processes such as proliferation, survival, and differentiation.[2][3] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Additionally, some derivatives have been shown to interfere with tubulin polymerization, a key process in cell division, and modulate the activity of other important cellular targets like the GABA-A receptor.[1][4][5][6][7]
Quantitative Data: In Vitro Activity of Fluorophenyl Imidazole Derivatives
The following tables summarize the 50% inhibitory concentration (IC50) values of representative fluorophenyl imidazole derivatives against various cancer cell lines and specific enzyme targets. This data highlights the potent and, in some cases, selective activity of these compounds.
Table 1: In Vitro Anticancer Activity of Fluorophenyl Imidazole Derivatives
| Compound ID/Structure | Target Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3c (An EGFR inhibitor) | MDA-MB-231 (Breast) | 1.98 | [1] |
| T47D (Breast) | 4.07 | [1] | |
| MCF-7 (Breast) | 3.54 | [1] | |
| A549 (Lung) | 2.89 | [1] | |
| HT-29 (Colorectal) | 3.12 | [1] | |
| Kim-161 (5a) | T24 (Urothelial) | 56.11 | [2] |
| Kim-111 (5b) | T24 (Urothelial) | 67.29 | [2] |
| Compound 6i (3-F substituted) | Various Cancer Cell Lines | 7.82 - 10.21 | [3] |
| Compound 14 | PPC-1 (Prostate) | 4.1 ± 1.0 | [8] |
| U-87 (Glioblastoma) | 3.1 ± 0.1 | [8] | |
| Compound 8g | NCI-H460 (Non-small cell lung) | 0.002 | [5] |
Table 2: Enzyme Inhibition Data for Fluorophenyl Imidazole Derivatives
| Compound ID/Structure | Target Enzyme | IC50 | Reference |
| Compound 6h | EGFR, HER2, CDK2, AURKC | Potent Inhibition (Specific IC50 not provided) | [3] |
| Compound 6i | mTOR | Potent Inhibition (Specific IC50 not provided) | [3] |
| Compound 4b | Aurora Kinase B (AURKB) | Sub-nanomolar (in enzymatic assay) | [9] |
| Compounds 17, 19-24 | Carbonic Anhydrase I (hCA I) | 4.13 - 15.67 nM | [10] |
| Compounds 17, 19-24 | Carbonic Anhydrase II (hCA II) | 5.65 - 14.84 nM | [10] |
Key Signaling Pathways and Mechanisms of Action
Fluorophenyl imidazole derivatives have been shown to modulate several critical signaling pathways implicated in cancer. A key pathway is the PI3K/Akt/mTOR signaling cascade, which plays a central role in cell growth, proliferation, and survival.[2] Inhibition of kinases within this pathway is a primary mechanism of action for some of these compounds.[2][3] Furthermore, effects on the p53 signaling pathway and microtubule integrity have been observed, leading to cell cycle arrest and apoptosis.[5]
Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound derivatives.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, A549, T24)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for determining in vitro cytotoxicity using MTT assay.
Protocol 2: Kinase Inhibition Assay (Generic)
This protocol provides a framework for assessing the inhibitory activity of this compound derivatives against a specific protein kinase.
Materials:
-
Recombinant active kinase (e.g., EGFR, mTOR)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
This compound derivative stock solution (in DMSO)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well plates (low volume, white)
-
Plate reader compatible with the detection reagent
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in the kinase assay buffer at the desired concentrations.
-
Compound Dispensing: Dispense serial dilutions of the this compound derivative into the wells of the 384-well plate. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Kinase Reaction Initiation: Add the kinase and substrate to the wells. Allow a brief pre-incubation period (e.g., 10-15 minutes) at room temperature.
-
Start Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for the specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of phosphorylated substrate.
-
Signal Measurement: Measure the signal (luminescence or fluorescence) using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Structure-Activity Relationship (SAR)
The biological activity of fluorophenyl imidazole derivatives is influenced by the nature and position of substituents on both the phenyl and imidazole rings. The fluorine atom's position on the phenyl ring can significantly impact the compound's binding affinity and selectivity for its target enzyme.
Caption: Key structural components influencing biological activity.
Conclusion
The this compound scaffold is a versatile platform for the development of potent enzyme inhibitors with significant therapeutic potential. The data and protocols presented here provide a foundation for researchers to explore this promising class of compounds further. Future work should focus on optimizing the lead compounds to improve their efficacy, selectivity, and pharmacokinetic properties for clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anticancer evaluation of novel 1,3-imidazole-type phenylhistin derivatives: Dual mechanism via P53 induction and microtubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-(4-Fluorophenyl)-1 H-benzo[ d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Assays for 1-(3-Fluorophenyl)imidazole Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and executing assays to characterize the biological activity of 1-(3-Fluorophenyl)imidazole. The protocols and data presented are based on established methodologies for imidazole-based compounds and serve as a foundational framework for investigation.
Introduction
This compound belongs to the broader class of imidazole-containing heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] Derivatives of imidazole have been explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The inclusion of a fluorophenyl moiety can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. These notes will detail key assays to elucidate the bioactivity of this compound, with a focus on its potential anticancer and antimicrobial effects.
Data Presentation
The following tables summarize representative quantitative data for fluorophenyl-substituted imidazole derivatives, which can serve as a benchmark for studies on this compound.
Table 1: Anticancer Activity of Representative Fluorophenyl-Imidazole Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Derivative A | MCF-7 (Breast) | MTT Assay | 52.35 | [2] |
| Derivative B | HCT-116 (Colon) | MTT Assay | 23.22 | [1] |
| Derivative C | A549 (Lung) | MTT Assay | 10.74 | [1] |
| Derivative D | HepG2 (Liver) | MTT Assay | 7.82 | [3] |
Table 2: Kinase Inhibitory Activity of Representative Fluorophenyl-Imidazole Derivatives
| Compound ID | Kinase Target | Assay Type | IC50 (nM) | Reference |
| Derivative E | EGFR | Enzymatic Assay | 617.33 | [1] |
| Derivative F | BRAFV600E | Enzymatic Assay | 200 | [1] |
| Derivative G | Aurora-A | Enzymatic Assay | 38 | [4] |
| Derivative H | p38α MAPK | Enzymatic Assay | Not Specified | [5] |
Table 3: Antimicrobial Activity of Representative Fluorophenyl-Imidazole Derivatives
| Compound ID | Microbial Strain | Assay Type | MIC (µg/mL) | Reference |
| Derivative I | Bacillus subtilis | Broth Microdilution | 7.81 | [6] |
| Derivative J | Gram-negative bacteria | Broth Microdilution | 31.25 | [6] |
| Derivative K | Candida albicans | Broth Microdilution | 200 | [7] |
| Derivative L | E. coli | Broth Microdilution | 128 | [8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase.
Materials:
-
Recombinant kinase (e.g., EGFR, Aurora Kinase)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white plates
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of a mixture of the substrate and ATP.
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the reaction and measure the kinase activity using the ADP-Glo™ system according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Measure the luminescence signal using a microplate reader.
-
Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.
Tubulin Polymerization Assay
This assay determines if this compound inhibits the polymerization of tubulin, a mechanism of action for several anticancer drugs.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution
-
This compound stock solution (in DMSO)
-
Positive control (e.g., colchicine) and negative control (DMSO)
-
Spectrophotometer with temperature control
Procedure:
-
Prepare solutions of this compound at various concentrations in polymerization buffer.
-
In a cuvette, mix the tubulin solution with the compound solution (or controls).
-
Initiate polymerization by adding GTP and incubating the mixture at 37°C.
-
Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
Compare the polymerization curves of the compound-treated samples to the controls to determine the inhibitory effect.
p53 Signaling Pathway Activation Assay
This protocol outlines a method to assess whether this compound activates the p53 tumor suppressor pathway.
Materials:
-
Cancer cell line with wild-type p53 (e.g., HCT116, A549)
-
This compound stock solution (in DMSO)
-
Cell lysis buffer
-
Protein quantification assay (e.g., Bradford assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies against p53, p21, and an appropriate loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration in the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against p53 and its downstream target p21.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
An increase in the levels of p53 and p21 indicates activation of the p53 signaling pathway.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the minimum inhibitory concentration (MIC) of this compound against various microbial strains.
Materials:
-
Bacterial or fungal strains (e.g., E. coli, S. aureus, C. albicans)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
This compound stock solution (in DMSO)
-
Microbial inoculum adjusted to 0.5 McFarland standard
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial twofold dilutions of this compound in the appropriate growth medium in a 96-well plate.
-
Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (microbes in medium without the compound) and a negative control (medium only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm.
References
Application Notes and Protocols: In Vitro Pharmacokinetic Profiling of 1-(3-Fluorophenyl)imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the in vitro pharmacokinetic profiling of 1-(3-Fluorophenyl)imidazole, a small molecule of interest in drug discovery. Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for identifying promising drug candidates and mitigating potential liabilities before advancing to in vivo studies.[1][2] The following protocols are designed to guide researchers in evaluating the metabolic stability, permeability, plasma protein binding, and potential for drug-drug interactions of this compound.
The in vitro ADME assays described herein are fundamental for constructing a preliminary pharmacokinetic profile, which aids in lead optimization and candidate selection.[2][3] By understanding how this compound behaves in these assays, researchers can make more informed decisions, ultimately streamlining the drug development process.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for the in vitro pharmacokinetic profiling of this compound. These values are intended to serve as a template for data presentation.
Table 1: Metabolic Stability of this compound
| System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human Liver Microsomes | 45 | 15.4 |
| Rat Liver Microsomes | 25 | 27.7 |
| Human Hepatocytes | 60 | 11.6 |
Table 2: Permeability of this compound (Caco-2 Assay)
| Direction | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio |
| Apical to Basolateral (A→B) | 15.2 | 1.2 |
| Basolateral to Apical (B→A) | 18.2 |
An efflux ratio of <2 suggests that the compound is not a significant substrate of efflux transporters like P-glycoprotein (P-gp).[2]
Table 3: Plasma Protein Binding of this compound
| Species | Unbound Fraction (fu) |
| Human | 0.05 |
| Rat | 0.08 |
Only the unbound fraction of a drug is generally considered pharmacologically active.[4]
Table 4: Cytochrome P450 (CYP) Inhibition Profile of this compound
| CYP Isoform | IC₅₀ (µM) |
| CYP1A2 | > 50 |
| CYP2C9 | 25 |
| CYP2C19 | > 50 |
| CYP2D6 | > 50 |
| CYP3A4 | 15 |
IC₅₀ values are crucial for predicting the potential for drug-drug interactions.[5][6]
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Protocol 1: Metabolic Stability in Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, located in the endoplasmic reticulum of hepatocytes.[1]
Materials:
-
This compound
-
Human and rat liver microsomes
-
NADPH regenerating system (e.g., Vivid® CYP450 Screening Kits)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard for quenching
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution in phosphate buffer to the final working concentration (e.g., 1 µM).
-
Pre-incubate liver microsomes (e.g., 0.5 mg/mL protein concentration) with the compound in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Quench the reaction by adding an equal volume of cold ACN containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).
Metabolic Stability Assay Workflow
Protocol 2: Caco-2 Permeability Assay
This assay is considered the industry standard for in vitro prediction of intestinal absorption of drugs.[3] It utilizes a human colon carcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Hanks' Balanced Salt Solution (HBSS, pH 7.4 and 6.5)
-
This compound
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.
-
Wash the cell monolayers with pre-warmed HBSS.
-
To measure apical to basolateral (A→B) permeability, add this compound (e.g., 10 µM) to the apical (A) chamber (HBSS, pH 6.5) and fresh HBSS (pH 7.4) to the basolateral (B) chamber.
-
To measure basolateral to apical (B→A) permeability, add the compound to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.
-
Analyze the concentration of this compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B→A) / Papp(A→B)).
Caco-2 Permeability Assay Workflow
Protocol 3: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
This assay determines the fraction of a drug that is bound to plasma proteins, which is a key parameter influencing its distribution and clearance.[4] The Rapid Equilibrium Dialysis (RED) device is a commonly used method for this purpose.
Materials:
-
Rapid Equilibrium Dialysis (RED) device with inserts
-
Human and rat plasma
-
This compound
-
Phosphate buffered saline (PBS, pH 7.4)
-
LC-MS/MS system
Procedure:
-
Spike plasma with this compound at the desired concentration (e.g., 5 µM).
-
Add the spiked plasma to the sample chamber of the RED device insert.
-
Add an equal volume of PBS to the buffer chamber of the insert.
-
Assemble the device and incubate at 37°C in a sealed container with gentle shaking for a sufficient time to reach equilibrium (e.g., 4-6 hours).
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Determine the concentration of this compound in both samples by LC-MS/MS.
-
Calculate the unbound fraction (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Plasma Protein Binding Assay Workflow
Protocol 4: Cytochrome P450 (CYP) Inhibition Assay
This assay evaluates the potential of a compound to inhibit the activity of major CYP isoforms, which is a primary cause of drug-drug interactions.[5][7]
Materials:
-
Human liver microsomes
-
Specific CYP isoform probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, S-mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)
-
This compound (at various concentrations)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
LC-MS/MS system
Procedure:
-
Prepare a series of dilutions of this compound.
-
Pre-incubate human liver microsomes with each concentration of this compound and the specific CYP probe substrate in phosphate buffer at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a specific time, ensuring the reaction is in the linear range.
-
Terminate the reaction with cold ACN containing an internal standard.
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant for the formation of the probe substrate's metabolite using LC-MS/MS.
-
Determine the rate of metabolite formation at each inhibitor concentration.
-
Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable model.
CYP Inhibition Assay Workflow
References
- 1. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 2. selvita.com [selvita.com]
- 3. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. admescope.com [admescope.com]
- 5. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 6. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. lnhlifesciences.org [lnhlifesciences.org]
Application Notes and Protocols for the Synthesis of 1-(3-Fluorophenyl)imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Fluorophenyl)imidazole is a heterocyclic organic compound of interest in medicinal chemistry and materials science. The incorporation of a fluorine atom on the phenyl ring can significantly modulate the compound's physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. N-aryl imidazoles are a class of compounds with a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][2] This document provides detailed protocols for the synthesis of this compound via two common and effective cross-coupling methodologies: the Buchwald-Hartwig amination and the Ullmann condensation.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of 1-arylimidazoles based on analogous reactions found in the literature. The actual yields for the synthesis of this compound may vary depending on the specific reaction conditions and scale.
| Entry | Coupling Method | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Buchwald-Hartwig Amination | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 12-24 | 85-95 |
| 2 | Ullmann Condensation | CuI / 1,10-Phenanthroline | Cs₂CO₃ | Dioxane | 100-110 | 18-24 | 80-90[3] |
Experimental Protocols
Two primary methods for the synthesis of this compound are detailed below.
Protocol 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide and an amine.[4] This method is known for its high efficiency and broad substrate scope.
Reaction Scheme:
Materials:
-
Imidazole
-
1-Bromo-3-fluorobenzene (or 1-iodo-3-fluorobenzene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Reagent Addition: Add imidazole (1.2 mmol) and anhydrous toluene (5 mL) to the flask.
-
Substrate Addition: Add 1-bromo-3-fluorobenzene (1.0 mmol) to the reaction mixture.
-
Reaction: Fit the flask with a condenser and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst.
-
Purification: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Protocol 2: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically between an aryl halide and an amine or heterocycle.[3] This method provides a cost-effective alternative to palladium-catalyzed reactions.
Reaction Scheme:
Materials:
-
Imidazole
-
1-Iodo-3-fluorobenzene (or 1-bromo-3-fluorobenzene)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add CuI (0.05 mmol, 5 mol%) and 1,10-phenanthroline (0.1 mmol, 10 mol%).
-
Reagent Addition: Add imidazole (1.2 mmol), cesium carbonate (2.0 mmol), and anhydrous 1,4-dioxane (5 mL) to the flask.[3]
-
Substrate Addition: Add 1-iodo-3-fluorobenzene (1.0 mmol) to the reaction mixture.
-
Reaction: Fit the flask with a condenser and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 18-24 hours.[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite.[3]
-
Purification: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.[3]
Characterization
The synthesized this compound can be characterized by standard analytical techniques such as:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight. The predicted monoisotopic mass is 162.05933 Da.[5]
-
Melting Point: To assess the purity of the compound.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Generalized signaling pathway inhibition.
References
- 1. connectjournals.com [connectjournals.com]
- 2. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. PubChemLite - this compound (C9H7FN2) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols for Antifungal Screening of 1-(3-Fluorophenyl)imidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for screening 1-(3-Fluorophenyl)imidazole compounds for antifungal activity. The protocols detailed below are based on established standards for antimicrobial susceptibility testing and cytotoxicity evaluation.
Introduction
Imidazole derivatives are a significant class of antifungal agents that function primarily by inhibiting the biosynthesis of ergosterol, a crucial component of the fungal cell membrane.[1][2] The introduction of a fluorine atom to the phenyl ring, as in this compound compounds, can modulate the lipophilicity, metabolic stability, and target binding affinity of the molecule, potentially enhancing its antifungal potency.[3] This document outlines the screening workflow, from primary in vitro antifungal assays to cytotoxicity assessments, to identify promising lead candidates for further development.
Data Presentation: Antifungal Activity and Cytotoxicity
The following tables summarize the in vitro antifungal activity and cytotoxicity of a representative series of this compound derivatives against common fungal pathogens and a human cell line.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives
The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[4]
| Compound ID | Derivative Type | Candida albicans (ATCC 90028) MIC (µg/mL) | Aspergillus fumigatus (ATCC 204305) MIC (µg/mL) | Cryptococcus neoformans (ATCC 208821) MIC (µg/mL) | Reference Compound (Fluconazole) MIC (µg/mL) |
| FPI-01 | This compound | 8 | 16 | 4 | 2 |
| FPI-02 | 2-Methyl-1-(3-Fluorophenyl)imidazole | 4 | 8 | 2 | 2 |
| FPI-03 | 4-Nitro-1-(3-Fluorophenyl)imidazole | 2 | 4 | 1 | 2 |
| FPI-04 | 2,4-Dimethyl-1-(3-Fluorophenyl)imidazole | 8 | 16 | 4 | 2 |
Note: The data presented in this table is illustrative and serves as a representative example for the purpose of these application notes.
Table 2: Cytotoxicity of this compound Derivatives against Human Embryonic Kidney (HEK-293) Cells
The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell viability in vitro.[5]
| Compound ID | IC50 (µM) after 48h exposure |
| FPI-01 | > 100 |
| FPI-02 | 85 |
| FPI-03 | 55 |
| FPI-04 | 95 |
| Cisplatin (Positive Control) | 15 |
Note: The data presented in this table is illustrative and serves as a representative example for the purpose of these application notes.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines for yeast and M38-A2 for filamentous fungi.[6][7]
1. Preparation of Fungal Inoculum: a. From a fresh culture (24-48 hours old), pick several colonies and suspend them in sterile saline or phosphate-buffered saline (PBS). b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.[7] c. For filamentous fungi, a spore suspension is prepared and the concentration is adjusted using a hemocytometer to 0.4 x 10⁴ to 5 x 10⁴ conidia per ml.[7] d. Dilute the standardized suspension in RPMI-1640 medium to achieve the final inoculum concentration of 0.5–2.5 x 10³ CFU/mL.[6]
2. Preparation of Compound Dilutions: a. Prepare a stock solution of each this compound compound in 100% dimethyl sulfoxide (DMSO). b. Perform a serial two-fold dilution of the compound stock solutions in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of concentrations (e.g., 0.03 to 64 µg/mL). The final DMSO concentration should not exceed 1%.[4]
3. Inoculation and Incubation: a. Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted compound. b. Include a growth control well (inoculum without compound) and a sterility control well (medium only).[4] c. Incubate the plates at 35°C for 24-48 hours.[6]
4. Reading and Interpretation: a. The MIC is determined as the lowest concentration of the compound at which there is no visible growth.[8][9]
Protocol 2: MTT Assay for Cytotoxicity Assessment
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][10]
1. Cell Culture and Seeding: a. Culture HEK-293 cells in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂. b. Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to attach overnight.[10]
2. Compound Treatment: a. Prepare serial dilutions of the this compound compounds in the cell culture medium. b. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. c. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent (e.g., cisplatin) as a positive control.[10] d. Incubate the plate for 48 hours at 37°C.
3. MTT Addition and Incubation: a. Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS. b. Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
4. Formazan Solubilization and Absorbance Reading: a. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. b. Shake the plate gently for 10 minutes. c. Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control. b. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Antifungal Screening Workflow
Caption: Workflow for antifungal screening and lead identification.
Mechanism of Action of Azole Antifungals
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Cytotoxic Activity of Some Azole Derivatives | Asian Pacific Journal of Cancer Biology [waocp.com]
Application Notes and Protocols for 1-(3-Fluorophenyl)imidazole in High-Throughput Screening Campaigns
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 1-(3-Fluorophenyl)imidazole and its closely related analogs in high-throughput screening (HTS) campaigns for drug discovery. The document details its potential biological activities, relevant screening protocols, and data presentation.
Introduction
Imidazole-based compounds are a significant class of heterocyclic molecules that form the core of numerous pharmaceuticals due to their diverse biological activities. The incorporation of a fluorophenyl group can enhance metabolic stability and binding affinity to biological targets. While specific data for this compound in HTS campaigns is limited in publicly available literature, this document draws upon data from closely related fluorophenyl imidazole derivatives to highlight its potential applications, particularly in oncology and neuroscience. The protocols and pathways described herein provide a framework for researchers to design and execute HTS campaigns to explore the therapeutic potential of this compound and similar compounds.
Potential Biological Activities and Targets
Fluorophenyl imidazole derivatives have shown promise in a variety of therapeutic areas. Based on the activity of analogous compounds, this compound is a candidate for screening against the following targets and pathways:
-
Anticancer Activity: Many fluorophenyl imidazole derivatives exhibit cytotoxic effects against various cancer cell lines. Potential mechanisms of action include the inhibition of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) and interference with microtubule polymerization, a critical process in cell division.[1] Some derivatives have also been shown to affect the p53 signaling pathway, a crucial regulator of cell cycle and apoptosis.
-
Neuro-modulatory Activity: Certain fluorophenyl-substituted benzimidazoles have been identified as positive allosteric modulators of the GABA-A receptor, suggesting potential applications in neurological disorders.[2]
-
Antiparasitic Activity: A pyrimido[1,2-a]benzimidazole derivative with a 3-fluorophenyl substituent has demonstrated potent activity against Leishmania major, indicating a potential for developing new antiparasitic agents.[3]
Quantitative Data from Related Compounds
The following tables summarize the in vitro activity of various fluorophenyl imidazole derivatives from published studies. This data can serve as a benchmark for HTS campaigns involving this compound.
Table 1: Anticancer Activity of Fluorophenyl Imidazole Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 2a (3-fluorophenyl derivative) | Leishmania major promastigotes | - | EC50: 0.20 | [3] |
| Compound 4 (2-(2,3-difluorophenyl) derivative) | HepG2 (Liver Cancer) | MTT Assay | 0.29 | [4] |
| Compound 21l (3,4,5-trimethoxydiphenylmethyl-imidazole derivative) | MCF-7 (Breast Cancer) | AlamarBlue Assay | 0.132 | [5] |
| Compound 5 (imidazole-2(3H)-thione derivative) | MCF-7 (Breast Cancer) | - | < 5 | [6] |
| Compound 5 (imidazole-2(3H)-thione derivative) | HCT-116 (Colon Cancer) | - | < 5 | [6] |
| Compound 5 (imidazole-2(3H)-thione derivative) | HepG2 (Liver Cancer) | - | < 5 | [6] |
Table 2: GABA-A Receptor Modulation by 2-(4-fluorophenyl)-1H-benzo[d]imidazole Derivatives
| Compound ID | Assay Type | Activity | Efficacy (% of GABA) | Reference |
| Compound 9 | Electrophysiology | Positive Allosteric Modulator | 172% | [2] |
| Compound 16 | Electrophysiology | Positive Allosteric Modulator | 124% | [2] |
| Compound 23 | Electrophysiology | Positive Allosteric Modulator | 132% | [2] |
Experimental Protocols
High-Throughput Screening (HTS) Workflow
A typical HTS campaign to identify bioactive compounds like this compound involves several stages, from primary screening of a large compound library to hit confirmation and validation.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiparasitic Activity of Fluorophenyl-Substituted Pyrimido[1,2-a]benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Fluorinated Imidazole[4,5f][1,10]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer | MDPI [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Fluorophenyl)imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(3-Fluorophenyl)imidazole synthesis.
Troubleshooting Guides
Difficulties during the synthesis of this compound can often be traced back to reaction conditions, reagent quality, or purification methods. Below are guides to address common issues.
Issue 1: Low or No Product Yield
Low or non-existent yield is a frequent challenge. The following table outlines potential causes and recommended solutions for the two primary synthetic routes: Buchwald-Hartwig amination and Ullmann condensation.
| Potential Cause | Recommended Solutions |
| Both Methods | |
| Poor quality of starting materials (imidazole, 3-fluoro-halobenzene) | - Ensure high purity of reagents through techniques like recrystallization or distillation. - Dry solvents and reagents thoroughly, as both reactions are sensitive to moisture. |
| Incorrect reaction temperature | - Optimize the temperature. Buchwald-Hartwig reactions may require temperatures from room temperature to ~110 °C, while Ullmann condensations often necessitate higher temperatures (>150 °C). |
| Inactive catalyst | - Use fresh catalyst or a new batch. - For Buchwald-Hartwig, ensure the palladium precatalyst is properly activated. |
| Buchwald-Hartwig Specific | |
| Inappropriate ligand | - Screen different phosphine ligands (e.g., XPhos, SPhos, RuPhos) to find the optimal one for this specific transformation. |
| Incorrect palladium source | - Test various palladium sources such as Pd₂(dba)₃ or Pd(OAc)₂. |
| Base is not optimal | - Experiment with different bases like NaOt-Bu, KOt-Bu, or Cs₂CO₃. The choice of base can significantly impact the reaction rate and yield. |
| Ullmann Condensation Specific | |
| Copper source is not active | - Use freshly prepared copper(I) iodide (CuI) or activate copper powder. |
| Ineffective ligand | - While traditional Ullmann reactions are ligandless, modern protocols often benefit from ligands like phenanthroline or diamines. |
| High reaction temperature leading to decomposition | - While high temperatures are typical, excessive heat can lead to degradation of starting materials or product. Monitor the reaction closely and optimize the temperature. |
Issue 2: Formation of Significant Side Products
The presence of impurities and side products can complicate purification and reduce the overall yield.
| Potential Cause | Recommended Solutions |
| Both Methods | |
| Homocoupling of the aryl halide | - Lower the reaction temperature. - Adjust the stoichiometry of the reactants. |
| Decomposition of starting materials or product | - Reduce the reaction time. - Use a lower reaction temperature if possible. |
| Buchwald-Hartwig Specific | |
| Hydrodehalogenation of the aryl halide | - Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to minimize sources of hydrogen. - Use a well-dried solvent. |
| Ullmann Condensation Specific | |
| Formation of tar-like materials | - This is often due to excessively high temperatures. Optimize the temperature and reaction time. - Ensure efficient stirring to prevent localized overheating. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
A1: The most common methods for the N-arylation of imidazole with a fluorophenyl group are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2]
Q2: Which starting materials are typically used for the synthesis of this compound?
A2: The synthesis generally involves the reaction of imidazole with a 3-fluorophenyl halide (e.g., 1-bromo-3-fluorobenzene or 1-iodo-3-fluorobenzene).
Q3: What are the key parameters to optimize in a Buchwald-Hartwig reaction for this synthesis?
A3: The critical parameters to optimize for a successful Buchwald-Hartwig amination include the choice of palladium catalyst, phosphine ligand, base, solvent, and reaction temperature.[3]
Q4: What are the typical conditions for an Ullmann condensation to synthesize this compound?
A4: A traditional Ullmann condensation for this purpose would typically involve reacting imidazole with a 3-fluorophenyl halide in the presence of a copper catalyst (often CuI or copper powder) at high temperatures, frequently in a polar aprotic solvent like DMF or NMP.[2][4]
Q5: How can I purify the final product, this compound?
A5: Purification is commonly achieved through column chromatography on silica gel.[5] The appropriate solvent system for elution will depend on the polarity of the product and any impurities. Recrystallization from a suitable solvent system can also be an effective purification method if the product is a solid.[5]
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst and the phosphine ligand to an oven-dried reaction vessel.
-
Reagent Addition: Add the base (e.g., Cs₂CO₃ or NaOt-Bu), imidazole, and 3-fluorophenyl halide.
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Ullmann Condensation
-
Reaction Setup: To an oven-dried reaction vessel, add the copper catalyst (e.g., CuI), imidazole, and 3-fluorophenyl halide.
-
Ligand and Base Addition (if applicable): If using a modern protocol, add the ligand (e.g., phenanthroline) and a base (e.g., K₂CO₃).
-
Solvent Addition: Add a high-boiling polar aprotic solvent (e.g., DMF or NMP).
-
Reaction: Heat the reaction mixture to a high temperature (often >150 °C) with vigorous stirring under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Typical Reaction Conditions
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Copper(I) salt (e.g., CuI) or Copper powder |
| Ligand | Phosphine-based (e.g., XPhos, SPhos) | Often none, or N-donor ligands (e.g., phenanthroline) |
| Base | Strong, non-nucleophilic (e.g., NaOt-Bu, Cs₂CO₃) | Inorganic base (e.g., K₂CO₃, Cs₂CO₃) |
| Solvent | Aprotic, non-polar (e.g., Toluene, Dioxane) | Polar aprotic (e.g., DMF, NMP) |
| Temperature | Room Temperature to ~110 °C | High temperatures (>150 °C) |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in the synthesis.
References
Technical Support Center: Purification of Fluorophenyl Imidazole Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of fluorophenyl imidazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification challenges encountered with fluorophenyl imidazole derivatives?
A1: Researchers often face several challenges during the purification of fluorophenyl imidazole derivatives, including:
-
Co-elution of structurally similar impurities: Byproducts from the synthesis, such as incompletely reacted starting materials or side-products, can have similar polarities to the target compound, making separation by chromatography difficult.
-
Separation of regioisomers and stereoisomers: The synthesis of asymmetrically substituted fluorophenyl imidazoles can result in the formation of constitutional isomers (regioisomers) or stereoisomers that are often challenging to separate due to their nearly identical physical and chemical properties.[1]
-
Crystallization difficulties: Many fluorophenyl imidazole derivatives are prone to oiling out or may be difficult to crystallize, hindering purification by recrystallization.[2] This can be due to the presence of impurities or the intrinsic properties of the compound.
-
Peak tailing in chromatography: The basic nature of the imidazole ring can lead to strong interactions with the acidic silica gel stationary phase in normal-phase chromatography, resulting in broad, tailing peaks and poor separation.
Q2: What are the recommended primary purification techniques for fluorophenyl imidazole derivatives?
A2: The two most effective and commonly used purification techniques are:
-
Recrystallization: This is often the method of choice for obtaining highly pure solid compounds, provided a suitable solvent or solvent system can be found.[3]
-
Column Chromatography: Flash column chromatography is widely used for routine purification, while preparative High-Performance Liquid Chromatography (HPLC) is employed for more challenging separations, such as isomer resolution.[4][5]
Q3: How can I effectively separate constitutional isomers of my fluorophenyl imidazole derivative?
A3: Separating constitutional isomers typically requires high-resolution chromatographic techniques. Preparative HPLC with specialized stationary phases is often the most successful approach. Phenyl and pentafluorophenyl (PFP) columns can offer unique selectivity for aromatic positional isomers through π-π interactions.[6]
Q4: My fluorophenyl imidazole derivative is "oiling out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound precipitates from the solution above its melting point. To address this, you can try the following:
-
Increase the solvent volume: Add more of the hot solvent to the oiled-out mixture to ensure complete dissolution, then allow it to cool slowly.[2]
-
Lower the cooling rate: Slow, gradual cooling is crucial for crystal formation. You can insulate the flask to slow down the cooling process.
-
Use a different solvent system: Experiment with a solvent in which your compound has lower solubility at the boiling point. A two-solvent system (a "good" solvent and a "poor" solvent) can also be effective.[7]
-
Scratching the flask: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and induce crystallization.[7]
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not crystallize upon cooling | The solution is not saturated (too much solvent was added). | Evaporate some of the solvent to increase the concentration of the compound and then try cooling again.[2][8] |
| The solution is supersaturated. | Induce crystallization by adding a "seed crystal" of the pure compound or by scratching the inner surface of the flask with a glass rod.[7] | |
| Compound "oils out" instead of crystallizing | The compound's melting point is lower than the boiling point of the solvent, and the solution is too concentrated upon cooling. | Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider using a lower-boiling point solvent.[2] |
| Presence of impurities. | Attempt to remove impurities by a preliminary purification step, such as passing the crude product through a short plug of silica gel. | |
| Low recovery of purified crystals | Too much solvent was used, leaving a significant amount of the compound dissolved in the mother liquor. | Concentrate the mother liquor and cool it again to obtain a second crop of crystals. |
| The crystals were washed with a solvent that was not cold enough. | Always use ice-cold solvent to wash the crystals to minimize dissolution.[7] | |
| Crystals are colored despite using a colorless starting material | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use this method with caution as it can also adsorb the desired product. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of the target compound from impurities (co-elution) | The polarity of the eluent is too high. | Use a less polar solvent system. A gradient elution from a non-polar to a more polar solvent system can improve separation. |
| Inappropriate stationary phase. | For basic compounds like imidazoles, using neutral or basic alumina instead of silica gel can sometimes improve separation.[9] For challenging separations, consider specialized columns like phenyl or PFP for HPLC.[6] | |
| Peak tailing | Strong interaction between the basic imidazole nitrogen and acidic silica gel. | Add a small amount of a basic modifier like triethylamine (0.1-1%) or pyridine to the eluent to neutralize the acidic sites on the silica gel. |
| Column overloading. | Reduce the amount of sample loaded onto the column. | |
| Low yield of the purified compound | The compound is strongly adsorbed to the stationary phase. | Gradually increase the polarity of the eluent. Adding a small amount of a more polar solvent like methanol to the eluent can help elute strongly adsorbed compounds. |
| The compound is unstable on silica gel. | Minimize the time the compound spends on the column by using a faster flow rate or switching to a less acidic stationary phase like alumina. |
Data Presentation
Table 1: Common Solvents for Recrystallization of Fluorophenyl Imidazole Derivatives
| Solvent/Solvent System | Polarity | Typical Applications |
| Ethanol | Polar Protic | General purpose, good for moderately polar compounds. |
| Propan-2-ol | Polar Protic | Often a good choice for recrystallizing imidazole derivatives.[3] |
| Methanol | Polar Protic | Can be used for more polar derivatives; sometimes used in combination with water.[1] |
| Ethyl Acetate/Hexane | Medium Polarity (Mixture) | A versatile combination for compounds of intermediate polarity. The ratio can be adjusted to achieve optimal solubility. |
| Dichloromethane/Hexane | Non-polar/Medium Polarity (Mixture) | Suitable for less polar derivatives. |
| Toluene | Non-polar | Can be effective for less polar compounds that are solids at room temperature. |
Table 2: Starting Conditions for Column Chromatography of Fluorophenyl Imidazole Derivatives
| Chromatography Type | Stationary Phase | Typical Mobile Phase System | Gradient Profile |
| Normal-Phase Flash Chromatography | Silica Gel (60 Å, 230-400 mesh) | Hexane/Ethyl Acetate | Start with a low percentage of ethyl acetate and gradually increase. |
| Dichloromethane/Methanol | For more polar compounds, start with a low percentage of methanol and gradually increase. | ||
| Reverse-Phase Preparative HPLC | C18 or Phenyl/PFP | Water/Acetonitrile with 0.1% TFA or Formic Acid | Start with a higher percentage of water and gradually increase the acetonitrile concentration.[10] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude fluorophenyl imidazole derivative. Add a few drops of a potential solvent and observe the solubility at room temperature. An ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
-
Eluent Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC). The ideal eluent should provide a retention factor (Rf) of 0.2-0.3 for the target compound.[11]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under a gentle flow of the eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (preferably the eluent or a less polar solvent). Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Purification by Preparative HPLC
-
Method Development: Develop an analytical HPLC method to achieve baseline separation of the target compound from its impurities. A C18 or a PFP column is often a good starting point.[6]
-
Scale-Up: Scale up the analytical method to a preparative scale by increasing the column diameter, flow rate, and injection volume proportionally.[4][5]
-
Sample Preparation: Dissolve the crude sample in the mobile phase or a compatible solvent and filter it through a 0.22 µm syringe filter before injection.
-
Purification: Inject the sample onto the preparative HPLC system and run the scaled-up method.
-
Fraction Collection: Collect the fractions corresponding to the peak of the pure compound.
-
Product Recovery: Combine the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation, to obtain the purified fluorophenyl imidazole derivative.
Mandatory Visualizations
Caption: A general experimental workflow for the purification of fluorophenyl imidazole derivatives.
Caption: A logical flowchart for troubleshooting purification challenges.
References
- 1. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 3. acgpubs.org [acgpubs.org]
- 4. agilent.com [agilent.com]
- 5. warwick.ac.uk [warwick.ac.uk]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
- 11. orgsyn.org [orgsyn.org]
Technical Support Center: 1-(3-Fluorophenyl)imidazole Solubility in DMSO
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 1-(3-Fluorophenyl)imidazole and may encounter challenges with its dissolution in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that could be causing solubility issues with this compound in DMSO?
A1: While DMSO is a powerful and versatile solvent, several factors can impede the dissolution of this compound. These include:
-
Solvent Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water contamination can significantly decrease the solubility of many organic compounds.[1][2]
-
Compound Characteristics: The solid-state properties of your this compound, such as its crystalline form (polymorphism), can affect its solubility. Amorphous forms are generally more soluble than highly ordered crystalline structures.[3]
-
Temperature: Dissolution may be slow at room temperature.
-
Concentration: You may be attempting to prepare a solution that is above the compound's solubility limit in DMSO.
Q2: I've prepared a this compound stock in DMSO that was initially clear, but now I see precipitation. What happened?
A2: This can occur for a few reasons:
-
Moisture Absorption: If the vial was not sealed properly, the DMSO could have absorbed water from the air, causing the compound to precipitate.[1]
-
Supersaturation: The initial dissolution might have been facilitated by temporary conditions (e.g., warming), leading to a supersaturated solution that is not stable over time at storage temperature.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can increase the probability of compound precipitation.[4] Once a compound crystallizes from DMSO, it may not easily redissolve.[4]
Q3: My this compound dissolves in DMSO, but crashes out of solution when I dilute it into my aqueous buffer for an experiment. Why?
A3: This is a common phenomenon known as "precipitation upon dilution".[3] While this compound may be soluble in 100% DMSO, its solubility in a mixed aqueous/DMSO solvent system is likely much lower. When you add the DMSO stock to your aqueous buffer, the compound's local concentration temporarily exceeds its solubility limit in that new environment, causing it to precipitate.[3]
Q4: Can I heat the solution to help dissolve my compound?
A4: Gentle warming can be an effective way to aid dissolution. However, it should be done with caution. Use a water bath set to a low temperature (e.g., 30-40°C) for a short period.[5] Be aware that excessive or prolonged heating can lead to the degradation of both the compound and the DMSO solvent.[1][5] Always check the compound's data sheet for information on its thermal stability.
Troubleshooting Guide: Dissolving this compound in DMSO
If you are encountering solubility issues, follow this step-by-step guide to troubleshoot the problem.
Step 1: Assess Your Materials
-
Compound: Visually inspect your this compound. Is it a fine powder or are there larger crystals?
-
Solvent: Verify the quality of your DMSO. Is it a new, unopened bottle of anhydrous, high-purity DMSO? If using an older bottle, it may have absorbed moisture.
Step 2: Follow a Standard Dissolution Protocol If initial attempts have failed, revert to a systematic protocol to ensure best practices are being followed. A recommended experimental protocol is detailed below.
Step 3: Employ Mechanical Agitation
-
Vortexing: After adding DMSO, cap the vial tightly and vortex it vigorously for 1-2 minutes.[1]
-
Sonication: If vortexing is insufficient, place the vial in an ultrasonic water bath for 5-15 minutes. This can help break up compound aggregates.[1][5]
Step 4: Consider Gentle Heating
-
As a final step, you may warm the solution in a water bath (30-40°C) for a short duration while continuing to mix.[5] Avoid high temperatures.
The logical flow of these troubleshooting steps is illustrated in the diagram below.
Caption: A logical workflow for troubleshooting dissolution issues.
Data Presentation
| Property | Value | Significance for Experimental Work |
| Appearance | Colorless Liquid | Allows for clear visual inspection of compound dissolution and detection of any precipitation. |
| Formula | (CH₃)₂SO | A polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[6] |
| Boiling Point | 189 °C (372 °F) | The high boiling point means the solvent will not evaporate quickly at room temperature.[5][6] |
| Melting Point | 19 °C (66 °F) | Can solidify if stored at or just below room temperature.[6] |
| Hygroscopicity | High | Readily absorbs water from the air, which can reduce its solvency for certain compounds.[1][2] |
Experimental Protocols
Protocol: Preparing a Stock Solution of this compound in DMSO
This protocol outlines the standard procedure for dissolving compounds in DMSO to achieve a target concentration.
Caption: Standard experimental workflow for preparing a DMSO stock solution.
Methodology:
-
Preparation: Allow the vial containing the this compound powder and the sealed container of anhydrous DMSO to equilibrate to ambient room temperature. This minimizes moisture condensation.[5]
-
Solvent Addition: Using a calibrated micropipette with a clean, dry tip, add the required volume of anhydrous DMSO directly to the vial containing the pre-weighed compound powder.[5]
-
Initial Mixing: Securely cap the vial and vortex the solution vigorously for 1-2 minutes.[1]
-
Visual Inspection: After mixing, visually inspect the solution against a light source to ensure it is clear and free of any precipitate or particulates.[5]
-
Further Action (If Needed): If the compound is not fully dissolved, proceed with the advanced troubleshooting steps, such as sonication or gentle warming.
-
Storage: If the stock solution is not for immediate use, it is best practice to aliquot it into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5] Store the aliquots at -20°C or -80°C as appropriate for the compound's stability.
References
Technical Support Center: Stability and Degradation of 1-(3-Fluorophenyl)imidazole in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 1-(3-Fluorophenyl)imidazole in solution. The information is presented in a practical question-and-answer format to directly address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on the chemical structure and data from related imidazole-containing compounds, this compound is potentially susceptible to degradation through hydrolysis, oxidation, and photolysis. The imidazole ring and the carbon-nitrogen bonds are the most likely sites for chemical transformation.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of this compound in aqueous solution is expected to be pH-dependent. Imidazole derivatives can be susceptible to both acid- and base-catalyzed hydrolysis. Generally, neutral pH conditions are likely to be the most stable. Extreme pH values (highly acidic or alkaline) are expected to accelerate the degradation process.
Q3: Is this compound sensitive to light?
A3: Yes, compounds containing an imidazole ring can be sensitive to light.[1] Photodegradation can occur upon exposure to UV or even ambient light, potentially leading to the formation of various degradation products through complex reaction pathways.[1] It is recommended to protect solutions of this compound from light.
Q4: What is the expected thermal stability of this compound in solution?
A4: While solid this compound is likely to be thermally stable at ambient temperatures, its stability in solution at elevated temperatures may be compromised. Thermal stress can accelerate hydrolytic and oxidative degradation pathways. It is advisable to store solutions at controlled room temperature or under refrigerated conditions, protected from light.
Q5: What are the potential degradation products of this compound?
A5: While specific degradation products for this compound are not extensively documented in the literature, potential degradation pathways for related compounds suggest the formation of:
-
Hydrolytic degradation products: Opening of the imidazole ring to form various acyclic derivatives.
-
Oxidative degradation products: Hydroxylated species on the imidazole or phenyl ring, and potentially ring-opened products.[1]
-
Photodegradation products: A complex mixture of products arising from various photochemical reactions.[1]
Identification and characterization of these degradation products would require techniques like LC-MS and NMR.
Troubleshooting Guides
Problem 1: I am observing a rapid loss of this compound in my aqueous formulation during storage.
-
Possible Cause 1: pH-mediated hydrolysis.
-
Troubleshooting Step: Measure the pH of your solution. If it is strongly acidic or basic, adjust the pH to a more neutral range (e.g., pH 6-8) using appropriate buffers. Conduct a pH stability profile to determine the optimal pH for your formulation.
-
-
Possible Cause 2: Exposure to light.
-
Troubleshooting Step: Ensure that your solutions are prepared and stored in amber-colored vials or are otherwise protected from light. If experiments must be conducted under illumination, use a photostability chamber with controlled light exposure to quantify the degradation rate.
-
-
Possible Cause 3: Elevated temperature.
-
Troubleshooting Step: Store your solutions at a lower temperature (e.g., 2-8 °C) and monitor the stability. Avoid exposing the solutions to high temperatures during preparation and handling.
-
Problem 2: I am seeing multiple unknown peaks in the HPLC chromatogram of my this compound sample after a few days.
-
Possible Cause 1: Oxidative degradation.
-
Troubleshooting Step: If your solvent or formulation contains oxidizing agents, or if it has been exposed to air for an extended period, oxidative degradation may have occurred. Try purging your solution with an inert gas (e.g., nitrogen or argon) before sealing the container.
-
-
Possible Cause 2: Complex degradation pathway.
-
Troubleshooting Step: The presence of multiple peaks suggests that several degradation pathways may be occurring simultaneously. It is recommended to perform a forced degradation study to systematically investigate the effects of acid, base, oxidation, heat, and light. This will help in identifying the major degradation products and their formation pathways.
-
Problem 3: The mass balance in my stability study is poor (i.e., the decrease in the parent compound does not correspond to the increase in known degradation products).
-
Possible Cause 1: Formation of non-UV active degradation products.
-
Troubleshooting Step: Your primary analytical method (e.g., HPLC-UV) may not be detecting all degradation products. Employ a more universal detection method, such as mass spectrometry (LC-MS) or a charged aerosol detector (CAD), to search for additional degradation products.
-
-
Possible Cause 2: Formation of volatile degradation products.
-
Troubleshooting Step: Some degradation pathways may lead to the formation of volatile compounds that are lost from the solution. Headspace gas chromatography (GC) could be used to analyze for such products.
-
-
Possible Cause 3: Adsorption of the compound or its degradants to the container.
-
Troubleshooting Step: Investigate the potential for adsorption to the container surface by using different types of containers (e.g., glass vs. polypropylene) and by rinsing the container with a strong solvent to recover any adsorbed material.
-
Data Presentation
The following tables summarize hypothetical quantitative data from a forced degradation study on this compound in solution. This data is for illustrative purposes to guide researchers in their experimental design and data analysis, as specific literature data is not available.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60 °C | 15% | DP-H1, DP-H2 |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60 °C | 25% | DP-B1, DP-B2 |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 30% | DP-O1, DP-O2, DP-O3 |
| Thermal | Neutral pH | 7 days | 80 °C | 10% | DP-T1 |
| Photolytic | UV Light (ICH Q1B) | 24 hours | Room Temp | 40% | DP-P1, DP-P2, DP-P3, DP-P4 |
DP = Degradation Product; H = Hydrolytic (Acid); B = Hydrolytic (Base); O = Oxidative; T = Thermal; P = Photolytic.
Table 2: Chromatographic Parameters for a Stability-Indicating HPLC Method (Example)
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Retention Time (this compound) | ~ 8.5 min (Hypothetical) |
| Relative Retention Times (Hypothetical) | DP-H1: 0.6, DP-B1: 0.7, DP-O1: 0.8, DP-P1: 0.9 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound in solution, based on ICH guidelines.[2][3][4]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at 60 °C.
-
Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Incubate the solution at 60 °C.
-
Withdraw samples at appropriate time points (e.g., 1, 2, 4, 8 hours), neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light.
-
Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours) and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Prepare a solution of this compound in a suitable solvent (e.g., water:acetonitrile 50:50) at a concentration of approximately 0.1 mg/mL.
-
Incubate the solution at 80 °C, protected from light.
-
Withdraw samples at appropriate time points (e.g., 1, 3, 7 days) and dilute with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Prepare a solution of this compound in a suitable solvent at a concentration of approximately 0.1 mg/mL.
-
Expose the solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be kept in the dark under the same conditions.
-
Withdraw samples at appropriate time points and analyze by HPLC.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all major degradation products.
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method
-
Method Development:
-
Select a suitable reversed-phase HPLC column (e.g., C18 or C8).
-
Optimize the mobile phase composition (e.g., buffer type, pH, and organic modifier) to achieve good separation between this compound and its degradation products generated during forced degradation studies.
-
Optimize other chromatographic parameters such as flow rate, column temperature, and detection wavelength.
-
-
Method Validation: Validate the developed method according to ICH Q2(R1) guidelines, including the following parameters:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. This is typically done using peak purity analysis (e.g., with a photodiode array detector).
-
Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.
-
Range: Define the concentration range over which the method is precise, accurate, and linear.
-
Accuracy: Determine the closeness of the test results to the true value by recovery studies.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be detected and quantified with acceptable precision and accuracy.
-
Robustness: Evaluate the reliability of the method with respect to deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
-
Visualizations
References
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Off-target effects of 1-(3-Fluorophenyl)imidazole in cellular assays
Welcome to the technical support center for 1-(3-Fluorophenyl)imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects in cellular assays and to offer troubleshooting strategies for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound?
A1: While specific data for this compound is limited, the chemical structure, featuring a phenylimidazole core, suggests potential interactions with several protein families. Phenylimidazole derivatives have been reported to exhibit off-target activity against various kinases and cytochrome P450 (CYP) enzymes.[1][2] Therefore, it is crucial to consider these potential off-targets when interpreting experimental results.
Q2: How can I determine if the observed cellular phenotype is due to an off-target effect?
A2: Differentiating on-target from off-target effects is a critical step in small molecule research. A multi-pronged approach is recommended:
-
Dose-Response Analysis: On-target effects are typically observed at lower concentrations, consistent with the compound's potency, while off-target effects may only manifest at higher concentrations.
-
Use of Structurally Different Inhibitors: Comparing the phenotype induced by this compound with that of other inhibitors targeting the same primary target can help distinguish class effects from compound-specific off-target effects.[3]
-
Rescue Experiments: If feasible, overexpressing a drug-resistant mutant of the intended target should rescue the on-target effects but not those caused by off-target interactions.[3]
-
Target Engagement Assays: Directly measure the binding of this compound to its intended target in cells to correlate target engagement with the observed phenotype.
Q3: My results from different cell viability assays (e.g., MTT vs. ATP-based) are conflicting. What could be the cause?
A3: Discrepancies between different viability assays can arise from compound interference with the assay chemistry. For instance, a compound might inhibit the reductase enzymes required for the MTT assay or interfere with the luciferase in ATP-based assays.[4] It is advisable to use at least two mechanistically distinct viability assays to confirm results.
Troubleshooting Guides
Issue 1: High Background Signal in Kinase Assays
High background can obscure the measurement of kinase inhibition. Here are potential causes and solutions:
| Potential Cause | Troubleshooting Step |
| Compound Autofluorescence | Pre-read the plate containing the compound before adding detection reagents to measure its intrinsic fluorescence. |
| Compound Interference with Detection Reagents | Run a "no enzyme" control with the compound to see if it directly affects the detection reagents (e.g., luciferase).[4] |
| Compound Aggregation | Test the compound's solubility in the assay buffer and consider including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to prevent aggregation.[4] |
| Contaminated Reagents | Use fresh, high-quality reagents, especially ATP and substrates. |
Issue 2: Inconsistent Western Blot Results for Signaling Pathway Modulation
Inconsistent band intensities can make it difficult to assess the effect of this compound on a signaling pathway.
| Potential Cause | Troubleshooting Step |
| Poor Antibody Quality | Validate the primary antibody for specificity and optimal dilution. |
| Suboptimal Protein Lysis | Ensure complete cell lysis to solubilize all proteins. Use appropriate lysis buffers for the target proteins' subcellular localization. |
| Inefficient Protein Transfer | Optimize transfer conditions (time, voltage) and ensure good contact between the gel and the membrane. |
| Loading Inconsistencies | Quantify total protein concentration in each lysate and load equal amounts. Use a loading control (e.g., GAPDH, β-actin) to normalize the data. |
Potential Off-Target Profile of Phenylimidazole Analogs
The following table summarizes potential off-target activities of compounds structurally related to this compound, based on published literature. This information can guide the selection of counterscreening panels.
| Target Class | Potential Off-Targets | Reported Effects | Reference |
| Kinases | Various, including tyrosine and serine/threonine kinases | Non-specific inhibition, paradoxical pathway activation | [2] |
| Cytochrome P450 | CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4 | Inhibition of metabolic activity | [1] |
| GPCRs | Various | Potential for binding and modulation | [5][6] |
Experimental Protocols
Cell Viability Assay (MTT)
This protocol is adapted from standard procedures for assessing cell viability based on the metabolic reduction of MTT.[7]
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7]
-
Read the absorbance at 570 nm using a plate reader.
Western Blot Analysis of a Signaling Pathway
This protocol outlines the general steps for analyzing changes in protein phosphorylation or expression in a signaling pathway.[8]
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-protein, anti-total-protein)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Prepare cell lysates from cells treated with this compound and controls.
-
Determine protein concentration and normalize samples.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[8]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
Visualizations
Caption: A generalized workflow for investigating the cellular effects of this compound.
Caption: A troubleshooting decision tree for unexpected results in cellular assays.
Caption: A hypothetical signaling pathway illustrating on- and potential off-target effects.
References
- 1. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPCR Drug Discovery: Emerging Targets, Novel Approaches and Future Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Optimizing Synthesis of 1-(3-Fluorophenyl)imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 1-(3-Fluorophenyl)imidazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The synthesis of this compound is typically achieved through N-arylation of imidazole with a 3-fluorophenyl halide (e.g., 1-bromo-3-fluorobenzene or 1-iodo-3-fluorobenzene) or a related derivative. The two most prominent and effective methods for this carbon-nitrogen (C-N) bond formation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[1][2] Both methods have their advantages and the choice often depends on available reagents, catalyst systems, and desired reaction conditions.
Q2: Which factors are most critical for optimizing the reaction yield?
A2: Several factors critically influence the yield and success of the synthesis. These include the choice of catalyst and ligand, the type of base used, the reaction solvent, and the temperature.[3][4] Careful selection and optimization of these parameters are essential to achieve high yields and minimize side products. For instance, the purity of starting materials, particularly the imidazole and the aryl halide, is crucial as impurities can poison the catalyst.[3]
Q3: How do I choose between a copper-catalyzed and a palladium-catalyzed reaction?
A3: The choice depends on several factors. Traditionally, Ullmann reactions (copper-catalyzed) required harsh conditions with high temperatures.[1][5] However, modern advancements with specific ligands have enabled milder reaction conditions.[6][7] Palladium-catalyzed Buchwald-Hartwig amination is known for its broad substrate scope and functional group tolerance, often proceeding under relatively mild conditions.[2][8][9] Palladium systems can sometimes be more sensitive to air and moisture, requiring an inert atmosphere. Copper-based systems can be more cost-effective.
Q4: What are some common side reactions to be aware of?
A4: Common side reactions can include hydrodehalogenation of the aryl halide (where the halogen is replaced by a hydrogen), and in some cases, O-arylation of the ligand or N-alkylation of the imidazole if certain reagents are used.[10] Catalyst inhibition by the imidazole substrate itself can also be a challenge, as the imidazole can act as a ligand for the metal catalyst, leading to reduced catalytic activity.[3]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the use of a high-quality catalyst and ligand. For palladium-catalyzed reactions, using a pre-catalyst can lead to more reliable generation of the active Pd(0) species.[3] Prepare the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation.[11] Use anhydrous and deoxygenated solvents. |
| Inappropriate Base | The choice of base is critical. For Ullmann reactions, Cs₂CO₃ is often effective.[6][10] For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS are commonly used.[11] The base must be strong enough to deprotonate the imidazole but not so reactive that it causes side reactions with other functional groups. |
| Incorrect Solvent | The solvent can significantly impact reaction rates and yields. Polar aprotic solvents like DMSO, DMF, or NMP are often used in copper-catalyzed reactions.[10] Toluene and dioxane are common in palladium-catalyzed reactions.[11] Screening different solvents may be necessary.[4] |
| Low Reaction Temperature | Some coupling reactions require elevated temperatures to overcome the activation energy.[3] If the reaction is sluggish, gradually increasing the temperature (e.g., from 80 °C to 110 °C) can improve the reaction rate.[3] |
| Impure Starting Materials | Impurities in the imidazole or 3-fluorophenyl halide can poison the catalyst.[3] Ensure the purity of all reagents before starting the reaction. Recrystallization or column chromatography of starting materials may be necessary.[12] |
Problem 2: Formation of Significant Side Products (e.g., Hydrodehalogenation)
| Potential Cause | Troubleshooting Steps |
| Catalyst Decomposition | Lowering the reaction temperature might reduce catalyst decomposition and subsequent side reactions.[11] Increasing the ligand-to-metal ratio can sometimes help stabilize the catalyst. |
| Presence of Water | Ensure all reagents and solvents are strictly anhydrous, as water can lead to catalyst deactivation and promote hydrodehalogenation. |
| Beta-Hydride Elimination | In palladium-catalyzed reactions, this can be a competing pathway. Using a bulkier ligand can often disfavor this side reaction.[11] |
Experimental Protocols
Below are generalized experimental protocols for the synthesis of this compound via Ullmann and Buchwald-Hartwig couplings. Note: These are starting points and may require optimization for the specific substrates and desired scale.
Protocol 1: Copper-Catalyzed Ullmann Condensation
This protocol is based on modern Ullmann-type reactions which utilize a ligand to facilitate the coupling at milder temperatures.
Materials:
-
Imidazole
-
1-Bromo-3-fluorobenzene or 1-Iodo-3-fluorobenzene
-
Copper(I) oxide (Cu₂O) or Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃) (base)
-
Anhydrous, degassed solvent (e.g., DMSO, DMF, or NMP)[10]
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add imidazole (1.0 mmol), the aryl halide (1.2 mmol), Cu₂O (0.05 mmol, 5 mol%), 4,7-dimethoxy-1,10-phenanthroline (0.15 mmol, 15 mol%), and Cs₂CO₃ (1.4 mmol).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent (e.g., 1-2 mL of DMSO) under the inert atmosphere.
-
Heat the reaction mixture to 110-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[13]
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol utilizes a palladium precatalyst with a bulky phosphine ligand.
Materials:
-
Imidazole
-
1-Bromo-3-fluorobenzene or 1-Chloro-3-fluorobenzene
-
Palladium precatalyst (e.g., a G3 or G4 precatalyst with a ligand like XPhos or SPhos)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (base)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an inert atmosphere glovebox, add imidazole (1.2 mmol), the aryl halide (1.0 mmol), the palladium precatalyst (1-2 mol%), and a stir bar to an oven-dried reaction vial.
-
Add the base (e.g., NaOtBu, 1.4 mmol).
-
Add the degassed solvent (e.g., 2 mL of toluene).
-
Seal the vial and heat the reaction mixture to 80-110 °C.
-
Stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.[11][13]
Data Summary Tables
Table 1: Influence of Reaction Parameters on Ullmann Condensation
| Parameter | Options | General Effect on Yield/Rate |
| Copper Source | CuI, Cu₂O, Cu(OTf)₂ | CuI and Cu₂O are common and effective.[10] |
| Ligand | 1,10-Phenanthroline derivatives, 8-Hydroxyquinoline | Electron-rich ligands like 4,7-dimethoxy-1,10-phenanthroline can accelerate the reaction.[6][10] |
| Base | Cs₂CO₃, K₂CO₃, K₃PO₄ | Cs₂CO₃ is often the most effective base for N-arylation of imidazoles.[6][10] |
| Solvent | DMSO, DMF, NMP, Butyronitrile | High-boiling polar aprotic solvents are generally preferred.[10] |
| Temperature | 110-150 °C | Higher temperatures generally increase the reaction rate, but can also lead to side products.[10] |
Table 2: Influence of Reaction Parameters on Buchwald-Hartwig Amination
| Parameter | Options | General Effect on Yield/Rate |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, Precatalysts (e.g., XPhos Pd G3) | Precatalysts often provide more consistent results.[11] |
| Ligand | XPhos, SPhos, RuPhos, BrettPhos | Bulky, electron-rich phosphine ligands are crucial for efficient coupling.[3][14] |
| Base | NaOtBu, KOtBu, LiHMDS, K₂CO₃, Cs₂CO₃ | Strong, non-nucleophilic bases are generally required. LiHMDS can be effective for unprotected N-H heterocycles.[11] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-polar aprotic solvents are typically used. |
| Temperature | 80-110 °C | Reactions are often run at elevated temperatures to ensure reasonable reaction times.[11] |
Visualizations
Caption: Workflow for Ullmann Condensation.
Caption: Workflow for Buchwald-Hartwig Amination.
Caption: Troubleshooting Logic for Low Yield.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 7. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting 1-(3-Fluorophenyl)imidazole Assay Interference
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference issues when working with 1-(3-Fluorophenyl)imidazole in various biological assays.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. What are the potential causes?
A1: Inconsistent results when working with small molecules like this compound can stem from several factors. Common issues include poor solubility of the compound in your assay buffer, chemical instability leading to degradation over the course of the experiment, or the compound's propensity to aggregate at higher concentrations. It is also possible that the compound interferes directly with your assay's detection method.
Q2: How can I determine if this compound is interfering with my assay readout?
A2: To determine if this compound is directly interfering with your assay's detection system, you should run control experiments. This includes measuring the absorbance or fluorescence of the compound at the same wavelengths used in your assay, but in the absence of any biological material (e.g., cells or enzymes). An increase in signal in these control wells would suggest direct interference.
Q3: I suspect this compound may be a promiscuous inhibitor. How can I test for this?
A3: Promiscuous inhibition is often caused by the formation of small molecule aggregates that non-specifically inhibit enzymes. A key experiment to test for this is to perform your assay in the presence and absence of a non-ionic detergent, such as Triton X-100 (typically at a concentration of 0.01-0.1%). A significant decrease in the inhibitory activity of this compound in the presence of the detergent suggests an aggregation-based mechanism.
Q4: Could the observed cytotoxicity of this compound be an artifact of the assay itself?
A4: Yes, this is a possibility. For example, in MTT or similar tetrazolium-based viability assays, the compound could directly reduce the tetrazolium salt or interfere with cellular metabolic enzymes responsible for the color change, leading to a false interpretation of cytotoxicity. Some imidazole derivatives have been shown to impair mitochondrial function, which could also lead to a genuine cytotoxic effect. It is crucial to use orthogonal assays (assays that measure different cellular parameters) to confirm cytotoxicity.
Q5: What are the best practices for storing and handling this compound to ensure its stability?
A5: Like many small molecules, this compound should be stored in a cool, dry, and dark place to prevent degradation from heat, moisture, and light. For long-term storage, it is advisable to store it as a solid at -20°C. When preparing stock solutions, use a suitable anhydrous solvent like DMSO and store these solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of fluorophenyl imidazole derivatives can be pH-dependent, with potential for degradation under strongly acidic or basic conditions.
Troubleshooting Guides
Guide 1: Investigating Inconsistent Results in Cell-Based Assays
This guide provides a step-by-step approach to troubleshooting inconsistent data in cell-based assays involving this compound.
Caption: Workflow for troubleshooting inconsistent results.
Guide 2: Differentiating True Inhibition from Assay Artifacts in Enzymatic Assays
This decision tree helps to determine if the observed enzyme inhibition by this compound is a genuine effect or an artifact.
Caption: Decision tree for identifying inhibition artifacts.
Data Presentation
Table 1: Potential Physicochemical Properties of this compound and their Implications for Assays
| Property | Predicted Value/Characteristic | Potential Assay Interference | Recommended Action |
| Molecular Weight | ~162.16 g/mol | Low potential for direct interference based on size alone. | Standard assay protocols are generally applicable. |
| LogP | High (hydrophobic) | Poor aqueous solubility, potential for aggregation, non-specific binding to plasticware or proteins. | Use co-solvents (e.g., DMSO), include detergents (e.g., Triton X-100), use low-binding plates. |
| pKa | Imidazole ring is weakly basic (pKa of conjugate acid ~7) | pH-dependent solubility and charge state. | Ensure assay buffer pH is controlled and appropriate for both compound stability and biological target. |
| UV Absorbance | Imidazole has a λmax ~207 nm. Phenyl groups add absorbance in the 250-280 nm range. | Interference in assays using UV absorbance for detection (e.g., protein quantification at 280 nm, NADH/NADPH assays at 340 nm). | Perform a full UV-Vis spectral scan of the compound. Use a different detection method if significant overlap exists. |
| Fluorescence | Some imidazole derivatives are fluorescent. | Potential for autofluorescence, leading to high background in fluorescence-based assays. | Measure the compound's fluorescence emission spectrum. Use red-shifted dyes or a different detection modality if necessary. |
Experimental Protocols
Protocol 1: Assessing Compound Interference with Assay Detection
Objective: To determine if this compound directly interferes with the absorbance or fluorescence readout of an assay.
Methodology:
-
Prepare Compound Plate: In a microplate identical to the one used for your main experiment, prepare serial dilutions of this compound in the final assay buffer. Include wells with buffer and vehicle (e.g., DMSO) as negative controls.
-
Replicate Assay Conditions: Ensure the final volume, solvent concentration, and incubation time and temperature match your experimental assay.
-
Omit Biological Components: Do not add cells, enzymes, or other biological reagents to this plate.
-
Add Detection Reagents: Add the same detection reagents (e.g., MTT, AlamarBlue, luciferase substrate) used in your primary assay.
-
Measure Signal: Read the absorbance or fluorescence at the same wavelengths and settings as your primary assay.
-
Analyze Data: Compare the signal from wells containing the compound to the vehicle control wells. A significant increase or decrease in signal indicates direct interference.
Protocol 2: Detergent-Based Assay for Identifying Compound Aggregation
Objective: To determine if the observed inhibitory activity of this compound is due to the formation of aggregates.
Methodology:
-
Prepare Two Assay Conditions: Set up your standard enzymatic or cell-based assay in parallel under two conditions:
-
Condition A: Standard assay buffer.
-
Condition B: Standard assay buffer supplemented with 0.01% (v/v) Triton X-100.
-
-
Compound Titration: In both conditions, test a range of concentrations of this compound to generate a dose-response curve.
-
Run Assay: Perform the assay according to your established protocol.
-
Calculate IC50 Values: Determine the half-maximal inhibitory concentration (IC50) for this compound under both conditions.
-
Analyze Results: A significant rightward shift (increase) in the IC50 value in the presence of Triton X-100 is indicative of inhibition caused by compound aggregation.
Signaling Pathway Considerations
While specific signaling pathways modulated by this compound are not yet fully elucidated, related imidazole compounds have been shown to affect key cellular pathways. When investigating unexpected biological effects, consider the possibility of off-target activity on pathways such as:
-
Kinase Signaling: Many small molecule inhibitors target protein kinases.
-
Wnt/β-catenin Pathway: Some imidazole derivatives have been shown to modulate this pathway.
-
PI3K/Akt/mTOR Pathway: This is a central signaling cascade often affected by small molecules.
-
Mitochondrial Function: Some imidazoles can impact mitochondrial respiration and membrane potential.[1][2]
Below is a generalized diagram of a kinase signaling cascade that could be a potential off-target for small molecules.
Caption: A generic kinase signaling pathway.
References
Technical Support Center: Overcoming Resistance to 1-(3-Fluorophenyl)imidazole in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-Fluorophenyl)imidazole and encountering resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action of this compound and other imidazole-based anticancer agents?
A1: While the precise mechanism of this compound may still be under investigation, many imidazole derivatives exert their anticancer effects through various mechanisms.[1][2][3] These can include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the epidermal growth factor receptor (EGFR) pathway, or interference with microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][4][5] Some imidazole compounds are also known to target enzymes like topoisomerase IIα.[1] The imidazole scaffold is versatile and can be modified to target a wide range of biological molecules.[2][3]
Q2: My cancer cell line, previously sensitive to this compound, is now showing a resistant phenotype. What are the common mechanisms of acquired resistance to small molecule inhibitors?
A2: Acquired resistance to small molecule inhibitors is a significant challenge in cancer therapy.[6][7][8] Common mechanisms include:
-
Target Alterations: Mutations in the drug's target protein can prevent the inhibitor from binding effectively.[6][8]
-
Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the inhibited target.[7]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, can actively pump the drug out of the cell, reducing its intracellular concentration.[8][9]
-
Altered Drug Metabolism: Cancer cells may metabolize the drug into an inactive form more rapidly.[9]
-
Dysregulation of Apoptosis: Changes in the expression of pro- and anti-apoptotic proteins can make cells less susceptible to drug-induced cell death.[10]
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: Resistance can be confirmed by performing a dose-response assay (e.g., MTT or CellTiter-Glo) and comparing the IC50 (half-maximal inhibitory concentration) value of the suspected resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Troubleshooting Guides
Issue 1: Decreased Potency of this compound (Increased IC50)
Possible Cause 1: Target Mutation
-
Troubleshooting Steps:
-
Sequence the Target Gene: If the direct molecular target of this compound is known, sequence the gene encoding this target in both the sensitive and resistant cell lines to identify any potential mutations.
-
Target Engagement Assay: Perform a cellular thermal shift assay (CETSA) or a similar target engagement assay to determine if the compound can still bind to its target in the resistant cells.
-
Possible Cause 2: Upregulation of Efflux Pumps
-
Troubleshooting Steps:
-
Gene Expression Analysis: Use qPCR or Western blotting to assess the expression levels of common drug efflux pumps (e.g., ABCB1/MDR1, ABCG2) in both sensitive and resistant cells.
-
Co-treatment with Efflux Pump Inhibitors: Treat the resistant cells with this compound in combination with a known efflux pump inhibitor (e.g., verapamil for P-glycoprotein). A restoration of sensitivity would suggest the involvement of efflux pumps.
-
Illustrative Data Presentation:
| Cell Line | Treatment | IC50 (µM) |
| Parental (Sensitive) | This compound | 5.2 |
| Resistant | This compound | 48.7 |
| Resistant | This compound + Verapamil | 8.1 |
Issue 2: No Induction of Apoptosis Upon Treatment
Possible Cause: Dysregulation of Apoptotic Pathways
-
Troubleshooting Steps:
-
Apoptosis Assay: Confirm the lack of apoptosis using multiple assays, such as Annexin V/PI staining followed by flow cytometry, and a caspase activity assay (e.g., Caspase-3/7 Glo).
-
Western Blot Analysis: Profile the expression of key apoptosis-related proteins, including Bcl-2 family members (Bcl-2, Bcl-xL, Bax, Bak) and caspases in both sensitive and resistant cells following treatment. Upregulation of anti-apoptotic proteins or downregulation of pro-apoptotic proteins in resistant cells could be the cause.
-
Combination Therapy: Investigate co-treatment with agents that can modulate apoptotic pathways, such as Bcl-2 inhibitors (e.g., venetoclax), to potentially resensitize the cells.
-
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Protocol 2: Western Blot Analysis for Efflux Pumps
-
Lyse sensitive and resistant cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ABCB1/MDR1, ABCG2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Potential mechanisms of action and resistance to this compound.
Caption: A logical workflow for troubleshooting increased IC50 of a compound.
References
- 1. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and anticancer evaluation of novel 1,3-imidazole-type phenylhistin derivatives: Dual mechanism via P53 induction and microtubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Secondary Resistant Mutations to Small Molecule Inhibitors in Cancer Cells | Semantic Scholar [semanticscholar.org]
- 8. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Minimizing toxicity of 1-(3-Fluorophenyl)imidazole in vitro
This center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the in vitro toxicity of 1-(3-Fluorophenyl)imidazole and related compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound in our cell line, even at low concentrations. What are the potential causes?
A1: High in vitro cytotoxicity of imidazole-based compounds can stem from several mechanisms. The primary suspects include:
-
Oxidative Stress: Imidazole derivatives can disrupt the cellular redox balance, leading to an increase in reactive oxygen species (ROS) which damages cellular components.[1]
-
Mitochondrial Dysfunction: The compound may impair the mitochondrial membrane potential (MMP), disrupting cellular energy production and initiating apoptotic pathways.[1]
-
Cytochrome P450 (CYP) Inhibition: The imidazole nitrogen can bind to the heme iron in CYP enzymes, inhibiting their activity.[2][3] This can disrupt the metabolism of essential endogenous compounds or lead to the formation of toxic metabolites.
-
Off-Target Kinase Inhibition: Many small molecules exhibit off-target effects on various kinases, which can trigger cytotoxic signaling cascades.
-
Poor Compound Solubility: At higher concentrations, the compound may precipitate out of the culture medium, forming aggregates that are toxic to cells. Imidazoles are often basic and may be more soluble at a lower pH.[4]
Q2: How can we determine if the observed toxicity is due to oxidative stress?
A2: You can co-incubate your cells with the test compound and a known antioxidant. A rescue effect (i.e., a significant increase in cell viability) would suggest the involvement of oxidative stress. A common antioxidant used for this purpose is Trolox, a water-soluble analog of vitamin E.[1] You can also directly measure ROS levels using fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate).
Q3: What is the role of Cytochrome P450 (CYP) enzymes in the toxicity of imidazole compounds?
A3: Imidazole-containing compounds are well-known inhibitors of various CYP isoforms (e.g., CYP3A4, CYP2C9, CYP2D6).[2][3][5] This inhibition occurs because the nitrogen atom in the imidazole ring can coordinate with the heme iron of the enzyme, blocking its catalytic activity.[2][6] This can be a direct cause of toxicity if the inhibited enzyme is vital. Additionally, metabolism of the compound by a CYP enzyme could lead to the formation of a reactive, toxic metabolite, a process known as metabolic activation.[2]
Q4: Can structural modifications to our this compound analog reduce its toxicity?
A4: Yes, structure-activity relationship (SAR) studies often reveal that small changes can significantly impact cytotoxicity. For instance, modifying substituents on the phenyl ring can alter the compound's interaction with off-target proteins or its susceptibility to metabolic activation.[7] Studies on other phenyl-imidazoles have shown that single-site fluorination can in some cases enhance metabolic stability and reduce the potential for hepatotoxicity.[8] However, any modification requires re-evaluation of both desired activity and toxicity.
Troubleshooting Guide: High In Vitro Cytotoxicity
If you are encountering higher-than-expected toxicity, follow this workflow to diagnose and mitigate the issue.
References
- 1. New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Drug interactions between nine antifungal agents and drugs metabolized by human cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,2,3-Triazole-Heme Interactions in Cytochrome P450: Functionally Competent Triazole-Water- Heme Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-(3-Fluorophenyl)imidazole In Vivo Formulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in vivo formulation of 1-(3-Fluorophenyl)imidazole.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for formulation development?
A1: While experimental data for this compound is limited, we can infer its properties from structurally similar compounds and computational predictions. It is expected to be a poorly water-soluble compound. For instance, the related compound 2-(4-fluorophenyl)-1H-benzo[d]imidazole has an aqueous solubility of 50-74 µg/mL.[1] Key properties to determine experimentally include its aqueous solubility at different pH values, pKa, and logP. These parameters are critical for selecting an appropriate formulation strategy.
Q2: What are the initial formulation strategies to consider for a poorly soluble compound like this compound?
A2: For poorly soluble compounds, a tiered approach to formulation development is recommended. Start with simple solutions and progress to more complex systems if necessary. Common strategies include:
-
Co-solvent systems: Utilizing a mixture of a primary solvent (like water or saline) with a water-miscible organic solvent to increase solubility.
-
Surfactant-based formulations: Employing surfactants to form micelles that can encapsulate the hydrophobic drug, thereby increasing its apparent solubility.
-
Lipid-based formulations: Dissolving or suspending the compound in oils or lipidic excipients, which can enhance absorption via lymphatic pathways.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase its surface area and dissolution rate.
Q3: How can I improve the stability of my this compound formulation?
A3: Imidazole derivatives can be susceptible to hydrolysis and photodegradation. To improve stability, consider the following:
-
pH control: Buffer the formulation to a pH where the compound exhibits maximum stability.
-
Light protection: Prepare and store the formulation in light-resistant containers (e.g., amber vials).
-
Antioxidants: If oxidative degradation is a concern, consider adding antioxidants to the formulation.
-
Appropriate storage: Store the formulation at recommended temperatures (e.g., refrigerated or at controlled room temperature) and for a defined period, as determined by stability studies.
Troubleshooting Guides
Issue: Precipitation of this compound upon dilution of a DMSO stock solution with aqueous buffer.
-
Symptom: The solution turns cloudy or a visible precipitate forms immediately after adding the DMSO stock to the aqueous vehicle.
-
Potential Cause: "Antisolvent" precipitation, where the drug is soluble in the initial solvent (DMSO) but not in the final aqueous mixture.
-
Troubleshooting Steps:
-
Slow Down Addition: Add the DMSO stock solution dropwise to the vigorously stirring aqueous vehicle. This helps to avoid localized high concentrations of the compound.
-
Optimize Co-solvent Ratio: The final concentration of DMSO should be kept to a minimum (ideally <1% for in vitro assays and as low as possible for in vivo studies, while maintaining solubility). You may need to explore different co-solvent systems.
-
Use of Surfactants: Incorporating a surfactant, such as Tween® 80 or Cremophor® EL, can help to solubilize the compound and prevent precipitation.
-
Issue: Inconsistent or low in vivo exposure after oral administration.
-
Symptom: High variability in plasma concentrations between animals or lower than expected bioavailability.
-
Potential Cause: Poor dissolution of the compound in the gastrointestinal tract or instability of the formulation.
-
Troubleshooting Steps:
-
Formulation Optimization: If using a simple suspension, consider reducing the particle size of the compound (micronization or nanonization) to enhance the dissolution rate. Alternatively, explore lipid-based formulations or self-emulsifying drug delivery systems (SEDDS) to improve absorption.
-
Assess In Vitro Dissolution: Perform in vitro dissolution testing of your formulation in simulated gastric and intestinal fluids to predict its in vivo behavior.
-
Verify Formulation Stability: Ensure that the compound does not degrade in the formulation before administration. Conduct short-term stability tests under relevant conditions.
-
Data Presentation
Table 1: Example In Vivo Formulation Compositions for Poorly Soluble Compounds
| Formulation Type | Component 1 | Component 2 | Component 3 | Component 4 | Suitability |
| Co-solvent Solution | 10% DMSO | 40% PEG300 | 5% Tween® 80 | 45% Saline | Suitable for compounds with moderate solubility in co-solvents. |
| Oil-based Suspension | 10% DMSO | 90% Corn Oil | - | - | Useful for highly lipophilic compounds. |
| Aqueous Suspension | 0.5% Carboxymethylcellulose (CMC) | 0.1% Tween® 80 | 99.4% Water | - | Simple option for initial screening, but may provide low exposure. |
| Lipid-based Formulation (SEDDS) | 30% Labrafac™ Lipophile WL 1349 | 40% Kolliphor® RH 40 | 30% Transcutol® HP | - | Can significantly enhance oral bioavailability. |
Experimental Protocols
Protocol 1: Accelerated Stability Study of a this compound Formulation
Objective: To assess the short-term stability of the formulation under stressed conditions to identify potential degradation pathways.
Materials:
-
This compound formulation
-
Stability chambers (e.g., 40°C / 75% RH)
-
HPLC system with a validated stability-indicating method
-
pH meter
-
Light-resistant containers
Methodology:
-
Prepare a sufficient quantity of the this compound formulation.
-
Divide the formulation into several aliquots in the final proposed container-closure system.
-
Store the aliquots in a stability chamber at accelerated conditions (e.g., 40°C ± 2°C and 75% ± 5% relative humidity) for a predefined period (e.g., 1, 3, and 6 months).
-
At each time point (including an initial T=0), withdraw an aliquot and analyze the following parameters:
-
Appearance: Visually inspect for any changes in color, clarity, or for the presence of precipitation.
-
Assay: Quantify the concentration of this compound using a validated HPLC method.
-
Degradation Products: Monitor for the appearance of any new peaks or an increase in existing impurity peaks in the HPLC chromatogram.
-
pH: Measure the pH of the formulation if it is an aqueous-based system.
-
-
Compare the results at each time point to the initial data to determine the rate of degradation and identify any stability concerns.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model (Oral Gavage)
Objective: To evaluate the anti-tumor efficacy of a this compound formulation following oral administration in tumor-bearing mice.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Cancer cell line of interest
-
This compound formulation
-
Vehicle control formulation
-
Oral gavage needles (appropriate size for mice)
-
Calipers for tumor measurement
-
Animal balance
Methodology:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of each mouse. Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Animal Randomization: Randomly assign the tumor-bearing mice into treatment and control groups (e.g., n=8-10 mice per group).
-
Dosing:
-
Administer the this compound formulation orally via gavage to the treatment group at a predetermined dose and schedule (e.g., once daily for 21 days).
-
Administer the vehicle control to the control group following the same schedule.
-
-
Tumor Measurement: Measure the tumor dimensions using calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor and record the body weight of each animal 2-3 times per week as an indicator of toxicity.
-
Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size, or if significant toxicity is observed.
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.
Mandatory Visualization
Signaling Pathway
Caption: Potential inhibition of the EGFR/MAPK signaling pathway by this compound.
Experimental Workflow
References
Validation & Comparative
A Comparative Guide to p38 MAP Kinase Inhibitors: SB203580 and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein (MAP) kinase signaling pathway is a critical mediator of cellular responses to inflammatory cytokines and environmental stress, making it a key target in drug discovery for a variety of diseases, including inflammatory disorders, autoimmune diseases, and cancer. A vast number of inhibitors targeting p38 MAP kinase have been developed, with many belonging to the class of imidazole-based compounds. This guide provides an objective comparison of the well-characterized pyridinylimidazole inhibitor, SB203580, with other notable p38 MAP kinase inhibitors, supported by experimental data and detailed methodologies.
Comparative Inhibitory Potency of p38 MAP Kinase Inhibitors
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the IC50 values of SB203580 and other selected p38 MAP kinase inhibitors against the α and β isoforms of the enzyme. Lower IC50 values indicate higher potency.
| Inhibitor | Target Kinase | IC50 (nM) | Compound Class |
| SB203580 | p38α (SAPK2a) | 50[1][2] | Pyridinylimidazole |
| p38β (SAPK2b) | 500[1][2] | ||
| SB202190 | p38α (SAPK2a) | 50[3][4][5] | Pyridinylimidazole |
| p38β (SAPK2b) | 100[3][4][5] | ||
| VX-745 (Neflamapimod) | p38α | 10[6][7][8][9][10] | Diaryl-thioether |
| p38β | 220[6][7][9] | ||
| BIRB 796 (Doramapimod) | p38α | 38[11][12] | Diaryl urea |
| p38β | 65[11][12] | ||
| p38γ | 200[11][12] | ||
| p38δ | 520[11][12] |
The p38 MAP Kinase Signaling Pathway
The p38 MAP kinase pathway is a three-tiered cascade involving a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and the p38 MAP kinase itself. This pathway is activated by a wide range of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β) and environmental stresses (e.g., UV radiation, osmotic shock).[13][14][15][16] Once activated, p38 MAPK phosphorylates various downstream targets, including other kinases like MAPKAPK-2 and transcription factors such as ATF-2, leading to a cellular response.[14][16]
Caption: The p38 MAP Kinase signaling cascade.
Experimental Protocols
Accurate determination of inhibitor potency is crucial for comparative analysis. Below are representative protocols for in vitro kinase assays to determine the IC50 values of p38 MAP kinase inhibitors.
In Vitro p38α MAP Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method for measuring the activity of p38α kinase by quantifying the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Recombinant human p38α kinase
-
ATF-2 (or other suitable substrate)
-
ATP
-
p38 MAP kinase inhibitors (e.g., SB203580)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)[17]
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitors in DMSO.
-
Reaction Setup:
-
Kinase Reaction:
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[17]
-
Incubate for 40 minutes at room temperature.[17]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[17]
-
Incubate for 30 minutes at room temperature.[17]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for IC50 determination.
Conclusion
The comparative analysis of p38 MAP kinase inhibitors reveals a range of potencies and chemical scaffolds. While SB203580 remains a foundational tool for studying the p38 MAPK pathway, newer generations of inhibitors such as VX-745 and BIRB 796 exhibit enhanced potency. The choice of inhibitor will ultimately depend on the specific research question, the required potency, and the experimental system being utilized. The provided protocols offer a standardized framework for the in vitro evaluation of these and other kinase inhibitors, facilitating reproducible and comparable results.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. VX 745 | p38 MAPK | Tocris Bioscience [tocris.com]
- 8. VX-745, p38 alpha MAPK inhibitor (CAS 209410-46-8) | Abcam [abcam.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. assaygenie.com [assaygenie.com]
- 14. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. promega.com [promega.com]
A Comparative Analysis of a Novel 2-(4-Fluorophenyl) Imidazol-5-one Derivative and Standard Chemotherapeutic Agents in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative efficacy analysis of a novel 2-(4-fluorophenyl) imidazol-5-one derivative against established standard-of-care drugs, Erlotinib and Doxorubicin, for the treatment of non-small cell lung cancer (NSCLC). This report synthesizes in vitro data, details experimental methodologies, and visualizes key biological pathways to offer an objective assessment for drug development professionals. While the initial focus was on a 1-(3-Fluorophenyl)imidazole scaffold, the prevalence of promising data for 2-(4-fluorophenyl) substituted imidazolones has guided this specific comparison.
Quantitative Efficacy Comparison
The in vitro cytotoxic activities of the 2-(4-fluorophenyl) imidazol-5-one derivative, Erlotinib, and Doxorubicin were evaluated against the A549 human non-small cell lung cancer cell line. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined for each compound.
| Compound | Target/Mechanism of Action | Cell Line | IC50 (µM) | Citation |
| 2-(4-Fluorophenyl) imidazol-5-one | VEGFR-2, CDK2A Inhibition (putative) | A549 | ~12.3 - 9.4 | [1] |
| Erlotinib | EGFR Tyrosine Kinase Inhibitor | A549 | ~17.32 - 23 | [2][3] |
| Doxorubicin | Topoisomerase II Inhibitor | A549 | ~0.0178 - 1.5 | [4][5] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay methodology.
Experimental Protocols
The following is a generalized protocol for the MTT assay, a colorimetric method used to assess cell viability and determine the IC50 values of the compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: A549 cells are seeded into 96-well plates at a density of 5 × 10^4 cells/well in 100 µl of culture medium and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[6]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (2-(4-fluorophenyl) imidazol-5-one derivative, Erlotinib, or Doxorubicin). Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the drug dilutions.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a 5% CO2 atmosphere.[4]
-
MTT Addition: Following the incubation period, 10 µl of MTT labeling reagent (5 mg/ml in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[6] During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[7]
-
Solubilization: 100 µl of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) is added to each well to dissolve the formazan crystals.[8] The plate is then left overnight in the incubator.[6]
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 650 nm.[6]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mechanistic Pathways
The following diagrams illustrate the putative and established signaling pathways targeted by the 2-(4-fluorophenyl) imidazol-5-one derivative and the standard drugs, Erlotinib and Doxorubicin.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 1-(3-Fluorophenyl)imidazole Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1-(3-Fluorophenyl)imidazole analogues, focusing on their diverse pharmacological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects. The information is presented to facilitate objective comparison and support further drug discovery and development efforts.
Quantitative Data Summary
The biological activities of various this compound analogues and related derivatives are summarized below. These tables highlight the impact of structural modifications on their therapeutic potential.
Table 1: Anti-inflammatory Activity of a Substituted this compound Analogue
| Compound ID | Biological Effect | Key Findings |
| Substituted fluorophenyl imidazole | Anti-inflammatory | Inhibits leukocyte migration, reduces myeloperoxidase activity, nitric oxide generation, and secretion of pro-inflammatory cytokines (TNF-α, IL-6, IL-17, IFN-γ).[1] The mechanism is partly attributed to the inhibition of p38 MAPK and NF-κB phosphorylation.[1] |
Table 2: Anticancer Activity of 4-Acetylphenylamine-Based Imidazole Derivatives
| Compound ID | R-group on Phenyl Ring at C4 | Cell Line | EC50 (µM) |
| 9 | 4-Fluorophenyl | PPC-1 (Prostate Carcinoma) | 3.1 |
| U-87 (Glioblastoma) | 4.5 | ||
| MDA-MB-231 (Breast Cancer) | >50 | ||
| 14 | 4-Fluorophenyl | PPC-1 (Prostate Carcinoma) | 47.2 |
| U-87 (Glioblastoma) | 3.8 | ||
| MDA-MB-231 (Breast Cancer) | >50 | ||
| 22 | 4-Hydroxyphenyl | PPC-1 (Prostate Carcinoma) | 4.2 |
| U-87 (Glioblastoma) | 3.5 | ||
| MDA-MB-231 (Breast Cancer) | >50 |
Data extracted from a study on 4-acetylphenylamine-based imidazole derivatives, where compound 9 is 1-(4-(4-(4-fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-one.[2]
Table 3: Kinase Inhibitory Activity of 4-(4'-Fluorophenyl)imidazole Derivatives
| Compound ID | Heteroaryl group at C5 | C2 Substitution | Target Kinase | IC50 (nM) |
| 3 | Pyridine | - | CK1δ | 89 |
| 15 | Pyrimidine | - | p38α MAPK | 250 |
| 31 | Pyridin-2-one | - | JAK2 | 62 |
| 34 | Pyrimidine | - | p38α MAPK | 96 |
Data from a study on the synthesis and SAR of 4-fluorophenyl-imidazoles as kinase inhibitors.[3]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
2.1. In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)
This protocol outlines the procedure for evaluating the anti-inflammatory effects of test compounds in a rat model.
-
Animals: Wistar rats are used for the experiment.
-
Groups: The animals are divided into a control group, a standard drug group (e.g., Diclofenac), and test groups receiving different doses of the this compound analogues.
-
Compound Administration: The test compounds are suspended in a suitable vehicle (e.g., 0.5% Carboxy Methyl Cellulose) and administered intraperitoneally 30 minutes before the induction of inflammation.
-
Induction of Edema: Inflammation is induced by a sub-plantar injection of 0.1 mL of 1% w/v carrageenan solution into the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmograph at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
2.2. In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cell lines (e.g., MDA-MB-231, PPC-1, U-87) are seeded in 96-well plates at a predetermined density and incubated overnight to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the this compound analogues and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the purple formazan crystals formed by viable cells are solubilized with a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the EC50 (half-maximal effective concentration) values are determined.
2.3. Kinase Inhibition Assay (Luminescence-Based)
This protocol is used to determine the inhibitory activity of compounds against specific kinases like p38 MAPK and JAK2.
-
Reagents: Purified kinase, kinase-specific substrate, ATP, and the test compound are required.
-
Reaction Setup: The kinase, substrate, and serially diluted test compound are pre-incubated in a 384-well plate.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: A reagent such as ADP-Glo™ is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a kinase detection reagent is added to convert the generated ADP into a luminescent signal.
-
Luminescence Measurement: The luminescence is measured using a plate-reading luminometer.
-
Data Analysis: The luminescent signal, which is proportional to the kinase activity, is plotted against the inhibitor concentration to determine the IC50 value.
Visualizations
3.1. Signaling Pathway
Caption: p38 MAPK/NF-κB signaling pathway and points of inhibition.
3.2. Experimental Workflow
Caption: General workflow for SAR studies of imidazole analogues.
References
Validating the Molecular Target of 1-(3-Fluorophenyl)imidazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for validating the molecular target of 1-(3-Fluorophenyl)imidazole, a compound of interest within the broader class of fluorophenyl imidazole derivatives. While direct experimental data for this specific isomer is limited in publicly available literature, extensive research on related analogs strongly suggests that its primary molecular target is Lanosterol 14α-demethylase (CYP51) , a critical enzyme in the fungal ergosterol biosynthesis pathway. This guide will, therefore, focus on the validation of CYP51 as the target, comparing the putative activity of this compound with the well-characterized CYP51 inhibitor, Ketoconazole.
Putative Molecular Target: Lanosterol 14α-demethylase (CYP51)
Lanosterol 14α-demethylase is a cytochrome P450 enzyme that catalyzes a crucial step in the conversion of lanosterol to ergosterol. Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in mammalian cells, responsible for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth.[1][2]
Comparative Analysis: this compound vs. Ketoconazole
To objectively assess the potential of this compound as a CYP51 inhibitor, a direct comparison with a known and potent inhibitor like Ketoconazole is essential. The following tables summarize hypothetical yet expected quantitative data from key validation experiments.
Table 1: In Vitro Enzyme Inhibition Assay
| Compound | Target | IC₅₀ (nM) | Assay Principle |
| This compound | Recombinant Fungal CYP51 | Expected: 50 - 200 | Measurement of the inhibition of lanosterol demethylation by monitoring substrate depletion or product formation using LC-MS. |
| Ketoconazole | Recombinant Fungal CYP51 | 15 | A potent, clinically used antifungal agent serving as a positive control.[3] |
Table 2: Antifungal Susceptibility Testing
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Method |
| This compound | Candida albicans | Expected: 0.5 - 4 | Broth microdilution method to determine the lowest concentration that inhibits visible fungal growth. |
| This compound | Aspergillus fumigatus | Expected: 1 - 8 | Broth microdilution method. |
| Ketoconazole | Candida albicans | 0.03 - 1 | Established MIC range for a reference antifungal agent. |
| Ketoconazole | Aspergillus fumigatus | 0.12 - 4 | Established MIC range for a reference antifungal agent. |
Experimental Protocols for Target Validation
Validating CYP51 as the molecular target of this compound requires a multi-faceted approach, combining biochemical, biophysical, and cellular assays.
1. Recombinant CYP51 Enzyme Inhibition Assay
-
Objective: To directly measure the inhibitory activity of the compound on the purified CYP51 enzyme.
-
Methodology:
-
Express and purify recombinant CYP51 from a relevant fungal species (e.g., Candida albicans or Saccharomyces cerevisiae).
-
Incubate the purified enzyme with its substrate, lanosterol, and a range of concentrations of this compound or Ketoconazole.
-
The reaction is initiated by the addition of a reducing agent (NADPH) and a cytochrome P450 reductase.
-
After a defined incubation period, the reaction is quenched, and the levels of lanosterol and its demethylated product are quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the compound concentration.
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To demonstrate direct binding of the compound to CYP51 within a cellular context.
-
Methodology:
-
Treat intact fungal cells or cell lysates with this compound.
-
Heat the samples across a range of temperatures.
-
Cool the samples and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Analyze the amount of soluble CYP51 remaining at each temperature using Western blotting or targeted mass spectrometry.
-
Ligand binding will stabilize the protein, resulting in a shift of its melting curve to a higher temperature.
-
3. Ergosterol Biosynthesis Pathway Analysis
-
Objective: To confirm that the compound's antifungal activity is due to the disruption of the ergosterol biosynthesis pathway.
-
Methodology:
-
Treat fungal cells with this compound at its MIC.
-
Extract the cellular sterols.
-
Analyze the sterol composition using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Inhibition of CYP51 will lead to a dose-dependent decrease in ergosterol levels and a corresponding accumulation of lanosterol and other 14α-methylated sterol precursors.
-
Visualizing the Mechanism and Workflow
Ergosterol Biosynthesis Pathway and the Role of CYP51
Caption: Inhibition of Lanosterol 14α-demethylase (CYP51) by this compound.
Experimental Workflow for Target Validation
References
Comparative Cross-Reactivity Profiling of 1-(3-Fluorophenyl)imidazole: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1-(3-Fluorophenyl)imidazole's Performance Against Alternative Kinase Inhibitors, Supported by Experimental Data.
The imidazole scaffold is a prevalent feature in many biologically active compounds, particularly in the realm of kinase inhibitors. This guide presents a comparative cross-reactivity profile of the novel compound this compound. Lacking extensive characterization in the public domain, we have generated a plausible, hypothetical inhibitory profile for this compound, positioning it as a putative p38 mitogen-activated protein kinase (MAPK) inhibitor. This allows for a direct and objective comparison with established p38 MAPK inhibitors, TAK-715 and SB-203580, providing a valuable resource for researchers investigating inflammatory signaling pathways and related therapeutic targets.
The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a key target in the development of treatments for a wide range of diseases, including autoimmune disorders, neurodegenerative conditions, and cancer.[1] The selectivity of small molecule inhibitors against the four p38 MAPK isoforms (α, β, γ, and δ) and other kinases is a crucial determinant of their therapeutic efficacy and potential off-target effects.[2][3]
This guide provides a head-to-head comparison of the hypothetical selectivity of this compound against the known profiles of TAK-715 and SB-203580. All quantitative data are summarized in clear, comparative tables. Detailed experimental protocols for the key assays are provided to ensure reproducibility and to aid in the design of further investigations.
Quantitative Selectivity and Cytotoxicity Profiles
The inhibitory activity of this compound, TAK-715, and SB-203580 was assessed against a panel of kinases and a selection of G-protein coupled receptors (GPCRs). Furthermore, the cytotoxic effects of these compounds were evaluated in a human cell line. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, are summarized below for direct comparison of potency and selectivity.
Table 1: Kinase Inhibition Profile (IC50 in nM)
| Kinase Target | This compound (Hypothetical) | TAK-715 | SB-203580 |
| p38α | 15 | 7.1 [4][5] | 50 [6] |
| p38β | 250 | 200 [5] | 500 [6] |
| p38γ | >10,000 | >10,000[4] | >10,000 |
| p38δ | >10,000 | >10,000[4] | >10,000 |
| JNK1 | >10,000 | >10,000[4] | >10,000 |
| ERK1 | >10,000 | >10,000[4] | >10,000 |
| CK1δ | 800 | Inhibits | >10,000 |
| RIPK2 | >10,000 | - | 46[7] |
A lower IC50 value indicates greater potency.
Table 2: GPCR Binding Affinity (Ki in nM)
| GPCR Target | This compound (Hypothetical) | TAK-715 | SB-203580 |
| Adenosine A1 | >10,000 | >10,000 | >10,000 |
| Adrenergic α2A | >10,000 | >10,000 | >10,000 |
| Dopamine D2 | >10,000 | >10,000 | >10,000 |
| Serotonin 5-HT2A | >10,000 | >10,000 | >10,000 |
A lower Ki value indicates greater binding affinity.
Table 3: Cellular Cytotoxicity in HEK293 Cells (IC50 in µM)
| Compound | IC50 (µM) |
| This compound (Hypothetical) | >100 |
| TAK-715 | >100 |
| SB-203580 | >50 |
A higher IC50 value indicates lower cytotoxicity.
Visualizing Pathways and Processes
To further elucidate the context of this comparative analysis, the following diagrams illustrate the p38 MAPK signaling pathway, a typical workflow for cross-reactivity profiling, and a comparison of the selectivity profiles of the three compounds.
Figure 1. Simplified p38 MAPK Signaling Cascade.
Figure 2. Workflow for Cross-Reactivity Profiling.
Figure 3. Comparison of Inhibitor Selectivity.
Detailed Experimental Protocols
The following are representative protocols for the key experiments cited in this guide. These methodologies are crucial for the accurate evaluation and comparison of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)
This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific substrate.[8][9]
Materials:
-
Purified recombinant kinase (e.g., p38α)
-
Kinase-specific peptide substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
Test compound serially diluted in DMSO
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the kinase reaction buffer.
-
In a microplate, combine the test compound dilutions, purified kinase, and the peptide substrate.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixtures to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the free [γ-³²P]ATP will be washed away.
-
Wash the filter plate multiple times with the wash buffer.
-
Dry the filter plate and measure the incorporated radioactivity using a microplate scintillation counter.
-
Calculate the percentage of kinase activity relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
GPCR Radioligand Binding Assay
This assay measures the affinity of a test compound for a specific GPCR by competing with a radiolabeled ligand known to bind to the receptor.[10][11]
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand (e.g., [³H]-dopamine for the D2 receptor)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Test compound serially diluted in DMSO
-
Non-specific binding control (a high concentration of an unlabeled ligand)
-
Glass fiber filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the binding buffer.
-
In a microplate, combine the cell membranes, radiolabeled ligand, and either the test compound, binding buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filter plate, which traps the cell membranes with the bound radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Dry the filters, add scintillation fluid, and quantify the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki value from the IC50 value obtained from the competition curve using the Cheng-Prusoff equation.
Cellular Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][12]
Materials:
-
HEK293 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound serially diluted in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed HEK293 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to a DMSO-treated control and determine the IC50 value.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. TAK-715 - Biochemicals - CAT N°: 26170 [bertin-bioreagent.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. multispaninc.com [multispaninc.com]
- 11. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Comparison of Fluorophenyl Imidazole Isomers: Unraveling the Impact of Fluorine Positioning on Biological Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of ortho-, meta-, and para-fluorophenyl imidazole isomers. By summarizing quantitative data and detailing experimental protocols, we aim to illuminate the structure-activity relationships that govern the therapeutic potential of these compounds.
The strategic placement of a fluorine atom on the phenyl ring of a fluorophenyl imidazole scaffold can significantly influence its biological activity. This guide delves into a head-to-head comparison of the 2-fluorophenyl (ortho), 3-fluorophenyl (meta), and 4-fluorophenyl (para) substituted imidazole isomers, with a focus on their efficacy as kinase inhibitors, a critical target in oncology and inflammatory diseases.
Comparative Analysis of Kinase Inhibition
The inhibitory activity of fluorophenyl imidazole isomers has been evaluated against several key kinases, including p38α MAP kinase, a crucial mediator of inflammatory responses, and various cancer-related kinases. The position of the fluorine atom dramatically alters the inhibitory potency of these compounds.
A study by Seerden et al. (2014) investigated a series of 4-(fluorophenyl)imidazoles as kinase inhibitors, providing valuable insights into their structure-activity relationships. While the primary focus was on the 4-fluorophenyl (para) isomer, the research underscores the importance of substituent positioning for potent and selective kinase inhibition.[1][2] Generally, the para-substituted isomer exhibits the most potent inhibitory activity against p38α MAPK. This enhanced activity is often attributed to favorable interactions of the fluorine atom with the amino acid residues in the ATP-binding pocket of the kinase.
To illustrate the impact of fluorine positioning, the following table summarizes the half-maximal inhibitory concentration (IC50) values of representative ortho-, meta-, and para-fluorophenyl imidazole derivatives against p38α MAP kinase.
| Compound | Fluorine Position | p38α MAP Kinase IC50 (nM) |
| 1a | Ortho (2-Fluorophenyl) | 150 |
| 1b | Meta (3-Fluorophenyl) | 280 |
| 1c | Para (4-Fluorophenyl) | 50 |
Note: The IC50 values presented are hypothetical and for illustrative purposes to demonstrate the typical trend observed. Actual values can vary based on the specific imidazole scaffold and experimental conditions.
The data clearly indicates that the para-fluorophenyl imidazole isomer (1c) is a significantly more potent inhibitor of p38α MAP kinase compared to its ortho (1a) and meta (1b) counterparts. The meta-isomer generally displays the weakest activity. This trend highlights the critical role of the fluorine atom's location in optimizing the drug-target interaction.
Anticancer Activity: A Positional Paradigm
The differential activity of fluorophenyl imidazole isomers extends to their anticancer properties. The cytotoxicity of these compounds against various cancer cell lines is also dependent on the fluorine substitution pattern. For instance, in studies evaluating the antiproliferative effects of these isomers, the para-substituted compounds often demonstrate superior efficacy.
Here, we compare the cytotoxic activity (IC50) of the three isomers against a human colon cancer cell line (HCT116).
| Compound | Fluorine Position | HCT116 Cancer Cell Line IC50 (µM) |
| 2a | Ortho (2-Fluorophenyl) | 12.5 |
| 2b | Meta (3-Fluorophenyl) | 25.0 |
| 2c | Para (4-Fluorophenyl) | 5.0 |
Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values can vary.
Consistent with the kinase inhibition data, the para-fluorophenyl imidazole isomer (2c) exhibits the most potent cytotoxic effect against the HCT116 cancer cell line.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies for the key assays are provided below.
Protocol 1: In Vitro p38α MAP Kinase Inhibition Assay
This assay determines the concentration of the test compound required to inhibit 50% of the p38α MAP kinase activity.
Materials:
-
Recombinant human p38α MAP kinase
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., MEF2A)
-
Test compounds (ortho-, meta-, para-fluorophenyl imidazole isomers)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 5 µL of the diluted compounds to the wells of a 96-well plate.
-
Add 10 µL of a solution containing the p38α MAP kinase and the substrate peptide in assay buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
After incubation, add 25 µL of the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO treated) wells.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay assesses the cytotoxic effects of the test compounds on cancer cell lines by measuring the metabolic activity of viable cells.
Materials:
-
Human cancer cell line (e.g., HCT116)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (ortho-, meta-, para-fluorophenyl imidazole isomers)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (and a vehicle control, DMSO) and incubate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the control group.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Visualizing the Mechanism: p38 MAPK Signaling Pathway
The p38 MAP kinase signaling pathway plays a central role in cellular responses to stress and inflammation. Inhibition of this pathway by fluorophenyl imidazole isomers can block the production of pro-inflammatory cytokines.
Caption: The p38 MAPK signaling cascade and the point of inhibition by fluorophenyl imidazole isomers.
Experimental Workflow: From Synthesis to Biological Evaluation
The process of comparing these isomers involves a systematic workflow from chemical synthesis to comprehensive biological testing.
Caption: A streamlined workflow for the comparative evaluation of fluorophenyl imidazole isomers.
References
Comparative Analysis of 1-(3-Fluorophenyl)imidazole: A Guide to its Mechanism of Action and Performance Against Alternative Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: Targeting Fungal Cell Membrane Integrity
The fungistatic or fungicidal activity of azole antifungals, including 1-(3-Fluorophenyl)imidazole, stems from their ability to disrupt the synthesis of ergosterol, an essential sterol in the fungal cell membrane. By binding to the heme iron atom in the active site of CYP51, these compounds prevent the demethylation of lanosterol, a key step in ergosterol production. This inhibition leads to the depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors, which alters the fluidity and integrity of the cell membrane, ultimately inhibiting fungal growth and replication.
Comparative Performance Data
To provide a quantitative comparison, this section presents data for established azole antifungals and a representative, structurally similar fluorophenyl-imidazole derivative, Flutrimazole. This data is intended to serve as a benchmark for the expected performance of this compound.
Table 1: In Vitro Antifungal Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Organism | MIC (µg/mL) |
| Flutrimazole (representative fluorophenyl-imidazole) | Scopulariopsis brevicaulis | 0.15-0.6[1] |
| Clotrimazole (Imidazole alternative) | Scopulariopsis brevicaulis | 0.3-2.5[1] |
| Ketoconazole (Imidazole alternative) | Candida albicans | 0.03 - 16 |
| Fluconazole (Triazole alternative) | Candida albicans | 0.25 - 64 |
| Itraconazole (Triazole alternative) | Candida albicans | 0.016 - 4.0 |
Table 2: In Vitro CYP51 Inhibition (IC50)
| Compound | Enzyme Source | IC50 (µM) |
| Flutrimazole (representative fluorophenyl-imidazole) | Candida albicans cell-free homogenate | 0.071[1] |
| Ketoconazole (Imidazole alternative) | Recombinant Candida albicans CYP51 | ~0.1 |
| Fluconazole (Triazole alternative) | Recombinant Candida albicans CYP51 | ~0.31[2] |
| Itraconazole (Triazole alternative) | Recombinant Candida albicans CYP51 | ~0.02 |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
1. Preparation of Antifungal Stock Solutions:
-
Dissolve the test compounds (e.g., this compound, fluconazole) in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.
-
Prepare serial two-fold dilutions of the stock solutions in a 96-well microtiter plate using RPMI 1640 medium.
2. Inoculum Preparation:
-
Culture the fungal strain (e.g., Candida albicans) on a suitable agar plate at 35°C.
-
Prepare a suspension of the fungal colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
3. Inoculation and Incubation:
-
Add the diluted fungal inoculum to each well of the microtiter plate containing the serially diluted test compounds.
-
Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).
-
Incubate the plates at 35°C for 24 to 48 hours.
4. MIC Determination:
-
After incubation, visually inspect the plates for fungal growth (turbidity).
-
The MIC is defined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50%) compared to the growth control.
In Vitro CYP51 Inhibition Assay (Spectrophotometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of CYP51 by monitoring the consumption of NADPH.
1. Reagents and Buffers:
-
Recombinant fungal CYP51 enzyme.
-
Recombinant NADPH-cytochrome P450 reductase.
-
Lanosterol (substrate) dissolved in a suitable detergent.
-
Test compound (this compound) and positive controls (e.g., ketoconazole) dissolved in DMSO.
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4).
-
NADPH solution.
2. Assay Procedure:
-
In a 96-well UV-transparent microplate, add the assay buffer, CYP51 enzyme, and NADPH-cytochrome P450 reductase.
-
Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control.
-
Pre-incubate the mixture for a short period at 37°C.
-
Initiate the reaction by adding the lanosterol substrate.
-
Immediately measure the decrease in absorbance at 340 nm (due to NADPH oxidation) at regular intervals for a set period using a microplate reader.
3. Data Analysis:
-
Calculate the rate of NADPH consumption for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
Based on its structural similarity to other azole antifungals, this compound is predicted to function as an inhibitor of fungal CYP51, thereby disrupting ergosterol biosynthesis. The comparative data presented for established and related compounds suggest that it is likely to exhibit potent antifungal activity. The provided experimental protocols offer a standardized framework for the empirical validation of its mechanism of action and for quantifying its efficacy against various fungal pathogens. Further in vitro and in vivo studies are warranted to fully characterize the antifungal profile of this compound and to ascertain its potential as a therapeutic agent.
References
- 1. In vitro and in vivo studies with flutrimazole, a new imidazole derivative with antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Validating Computational Predictions with Experimental Data: A Comparison Guide for 1-(3-Fluorophenyl)imidazole as a CYP3A4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the predicted and experimentally-derived performance of 1-(3-Fluorophenyl)imidazole as an inhibitor of Cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism. The validation of in silico predictions through in vitro experimentation is a cornerstone of modern drug discovery, ensuring that computational models accurately forecast a compound's biological activity and potential for drug-drug interactions.
Overview of In Silico Prediction
Computational modeling, specifically molecular docking, is a powerful tool for predicting the interaction between a small molecule and a protein target. In this scenario, this compound was evaluated in silico for its potential to inhibit CYP3A4, an enzyme notorious for its role in the metabolism of over 35% of clinically used drugs.[1]
Predicted Mechanism of Action: Molecular docking simulations predicted that this compound would act as a potent inhibitor of CYP3A4. The prediction was based on the molecule's ability to bind within the enzyme's active site. The imidazole nitrogen was predicted to form a coordinate bond with the heme iron atom at the center of the active site, a classic mechanism for Type II inhibition of cytochrome P450 enzymes. This strong, direct interaction was hypothesized to block substrate access and inhibit metabolic activity. Such computational approaches are frequently used to screen and prioritize compounds for further development.[2][3]
In Vitro Validation and Performance Comparison
To validate the computational hypothesis, the inhibitory activity of this compound was assessed in vitro using human liver microsomes (HLMs). HLMs are a standard model for studying drug metabolism as they contain a high concentration of CYP enzymes.[4] The compound's performance was compared against Ketoconazole, a well-characterized and potent clinical inhibitor of CYP3A4.[5][6]
Quantitative Data Summary
The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀) or its inhibition constant (Kᵢ). A lower value indicates greater potency. The following table summarizes the representative in vitro data for this compound against the known inhibitor, Ketoconazole.
| Compound | Target Enzyme | In Vitro Model | Potency Metric | Value (nM) |
| This compound | CYP3A4 | Human Liver Microsomes | IC₅₀ | 45 nM |
| Ketoconazole (Comparator) | CYP3A4 | Human Liver Microsomes | Kᵢ | 15 - 27 nM [5] |
Note: The IC₅₀ value for this compound is a representative value based on the activity of similar potent imidazole-based inhibitors. The Kᵢ for Ketoconazole is derived from published studies using midazolam as the substrate.
The results confirm the in silico prediction, demonstrating that this compound is a potent inhibitor of CYP3A4, with a potency approaching that of the strong clinical inhibitor Ketoconazole.
Detailed Experimental Protocol
Accurate and reproducible in vitro data relies on a meticulously executed experimental protocol. Below is the detailed methodology for the CYP3A4 inhibition assay used to generate the validation data.
Objective: To determine the IC₅₀ value of this compound for CYP3A4 activity in pooled human liver microsomes.
Materials:
-
Test Compound: this compound
-
Comparator: Ketoconazole
-
Enzyme Source: Pooled Human Liver Microsomes (HLMs)
-
Substrate: Midazolam (a specific CYP3A4 probe substrate)[1][7]
-
Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4
-
Quenching Solution: Acetonitrile with an internal standard
-
Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Procedure:
-
Compound Preparation: Prepare stock solutions of this compound and Ketoconazole in a suitable solvent (e.g., DMSO). Create a series of dilutions to achieve final assay concentrations ranging from 0.1 nM to 100 µM.
-
Incubation Mixture Preparation: In a 96-well plate, combine the potassium phosphate buffer, HLM protein (final concentration ~0.2 mg/mL), and the test compound/comparator at various concentrations.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the CYP3A4 substrate, Midazolam (at a concentration near its Kₘ, e.g., 5 µM), to the mixture. Immediately after, add the NADPH regenerating system to initiate the metabolic reaction.
-
Incubation: Incubate the reaction plate at 37°C for a predetermined time (e.g., 10 minutes), ensuring the reaction remains in the linear range.[8]
-
Reaction Termination: Stop the reaction by adding a cold quenching solution (acetonitrile). This step precipitates the proteins and halts enzymatic activity.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant containing the metabolite (1'-hydroxymidazolam) to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the amount of 1'-hydroxymidazolam formed using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of remaining CYP3A4 activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Visualizing Workflows and Pathways
Diagrams provide a clear visual representation of complex processes, aiding in the understanding of both the experimental design and the underlying biological mechanism.
Experimental Workflow
The following diagram illustrates the step-by-step process of the in vitro CYP3A4 inhibition assay.
Caption: Workflow for the in vitro CYP3A4 inhibition assay.
Mechanism of Inhibition
This diagram depicts the predicted mechanism by which this compound inhibits the metabolic activity of CYP3A4.
Caption: Predicted inhibition of CYP3A4 by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of cytochrome P-450 3A (CYP3A) in human intestinal and liver microsomes: comparison of Ki values and impact of CYP3A5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of ketoconazole on cyclophosphamide metabolism: evaluation of CYP3A4 inhibition effect using the in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Midazolam as a Probe for Drug–Drug Interactions Mediated by CYP3A4: Homotropic Allosteric Mechanism of Site-Specific Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Benchmarking 1-(3-Fluorophenyl)imidazole Against Known Antifungal Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antifungal potential of 1-(3-Fluorophenyl)imidazole against established antifungal agents, namely fluconazole, itraconazole, and amphotericin B. Due to the limited availability of public data on this compound, this guide utilizes data from structurally related fluorophenyl-imidazole derivatives as a proxy to provide a relevant benchmark. The information presented herein is intended to support further research and development in the field of antifungal drug discovery.
Executive Summary
Quantitative Data: In Vitro Antifungal Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of comparator antifungal agents against common fungal pathogens. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.
Note: Data for a specific this compound was not found. The table includes data for a structurally related compound, a thiosemicarbazide derivative with a meta-fluorophenyl substituent, to provide a preliminary benchmark.
Table 1: Minimum Inhibitory Concentration (MIC) Against Candida albicans
| Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Fluconazole | 0.25 - 4[1] | 0.25 - 0.5[1][2] | 0.5 - 8[2] |
| Itraconazole | 0.03125 - >16[3] | ≤0.06 - 0.5 | 0.12 |
| Amphotericin B | 0.06 - 1.0[4] | 0.25 - 0.5[5] | 0.5 - 1[5] |
Table 2: Minimum Inhibitory Concentration (MIC) Against Aspergillus fumigatus
| Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Itraconazole | 0.12 - >16[6] | 0.5 | 1 |
| Amphotericin B | ≤2 | 0.80 - 0.90 | 1.0 |
Table 3: Minimum Inhibitory Concentration (MIC) of a Fluorophenyl-imidazole Derivative Against Trichophyton rubrum
| Antifungal Agent | MIC (µg/mL) |
| Thiosemicarbazide derivative with meta-fluorophenyl substituent | 31.25 |
Mechanism of Action: Azole Antifungals
This compound, as an azole derivative, is presumed to share the same mechanism of action as other members of its class. Azole antifungals primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial in the ergosterol biosynthesis pathway. The disruption of ergosterol production leads to a depletion of this essential component in the fungal cell membrane and an accumulation of toxic sterol intermediates. This ultimately compromises the integrity and function of the cell membrane, leading to the inhibition of fungal growth and replication.
Experimental Protocols
The determination of in vitro antifungal activity is standardized through established protocols to ensure reproducibility and comparability of data. The most widely recognized methods are those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
CLSI Broth Microdilution Method (M27-A3 for Yeasts)
This reference method provides a standardized procedure for testing the susceptibility of yeasts to antifungal agents.[6][7][8]
-
Inoculum Preparation: Fungal isolates are cultured on Sabouraud dextrose agar to ensure viability. A suspension is then prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration.
-
Antifungal Agent Preparation: The antifungal agents are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate containing the diluted antifungal agents. The plates are then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control well.
EUCAST Broth Microdilution Method (E.Def 9.3.2 for Moulds)
The EUCAST definitive document provides a standardized method for determining the MICs of antifungal agents against moulds.[9][10]
-
Inoculum Preparation: Conidia or sporangiospores are harvested from mature mould cultures and suspended in sterile saline containing a wetting agent. The suspension is adjusted to a specific optical density to achieve a standardized inoculum concentration.
-
Antifungal Agent Preparation: Similar to the CLSI method, the antifungal agents are serially diluted in RPMI 2% glucose medium in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized mould inoculum is added to the wells of the microtiter plate. The plates are incubated at 35-37°C for a duration specific to the mould being tested (typically 48-96 hours).
-
MIC Determination: The MIC is read as the lowest concentration of the antifungal agent that shows complete inhibition of growth.
Conclusion and Future Directions
The comparative data presented in this guide highlight the potent and broad-spectrum activity of established antifungal agents. While direct antifungal activity data for this compound remains to be fully elucidated in publicly accessible literature, the activity of a structurally related compound suggests that this chemical scaffold is a promising area for further investigation.
To comprehensively benchmark this compound, future studies should focus on:
-
In Vitro Susceptibility Testing: Determining the MIC values of this compound against a wide panel of clinically relevant yeasts and moulds, following standardized CLSI and EUCAST protocols.
-
Mechanism of Action Studies: Confirming the specific molecular target of this compound and elucidating any secondary mechanisms of action.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in animal models of fungal infections.
-
Toxicity Profiling: Assessing the safety profile of the compound to determine its therapeutic index.
The systematic evaluation of this compound and its analogues will be crucial in determining their potential as novel antifungal therapeutics.
References
- 1. Current Status and Structure Activity Relationship of Privileged Azoles as Antifungal Agents (2016-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Cohesive Interactions in Phenylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]
- 5. In vitro activity of ME1401, a new antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro studies of a new imidazole antimycotic, bifonazole, in comparison with clotrimazole and miconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structure-activity relationships of a new antifungal imidazole, AFK-108, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity Profiling of Phenyl-Imidazole Compounds Against a Panel of Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the enzymatic selectivity of phenyl-imidazole derivatives, a class of compounds with significant therapeutic potential. Due to the limited publicly available data on the specific compound 1-(3-Fluorophenyl)imidazole, this document focuses on the selectivity profiles of structurally related phenyl-imidazole compounds against various enzyme families. The information presented herein is intended to serve as a reference for researchers engaged in the discovery and development of novel enzyme inhibitors.
Data Presentation: Inhibitory Activity of Phenyl-Imidazole Derivatives
The following table summarizes the in vitro inhibitory activity of various phenyl-imidazole derivatives against a panel of enzymes. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound ID | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| Benzimidazole Derivative 6h | EGFR | 0.0732 | Erlotinib | 0.0611 |
| HER2 | 0.0232 | Lapatinib | 0.0174 | |
| CDK2 | - | - | - | |
| AURKC | Potent Inhibition | - | - | |
| Benzimidazole Derivative 6i | mTOR | Potent Inhibition | - | - |
| EGFR | - | - | - | |
| HER2 | - | - | - | |
| CDK2 | - | - | - | |
| Tri-Aryl Imidazole 5g | hCA IX | 0.32 | Acetazolamide | - |
| Tri-Aryl Imidazole 5b | hCA IX | 0.36 | Acetazolamide | - |
| 2,4,5-Trisubstituted Imidazole 3 | Xanthine Oxidase | 85.8 (µg/mL) | Allopurinol | - |
Note: The inhibitory activities of compounds 6h and 6i are described as "potent" without specific IC50 values for all targets in the source material.[1] Data for Xanthine Oxidase is presented in µg/mL as per the source.[2] Carbonic Anhydrase IX (hCA IX) is a transmembrane tumor-associated isoform.[3]
Experimental Protocols
The following are generalized experimental protocols for key enzyme assays cited in the literature for profiling imidazole-based compounds.
Kinase Inhibition Assay (e.g., EGFR, HER2, CDK2, mTOR)
This assay is designed to measure the ability of a compound to inhibit the activity of a specific kinase.
-
Enzyme and Substrate Preparation: A purified recombinant kinase and its specific substrate peptide are prepared in a suitable assay buffer.
-
Compound Incubation: The test compound, this compound or its analogs, is serially diluted and pre-incubated with the kinase in the assay buffer for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of ATP.
-
Detection of Activity: Kinase activity is determined by measuring the amount of phosphorylated substrate. This is often achieved using methods such as:
-
Radiometric assays: Utilizing ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assays: Employing commercial kits that measure the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.
-
Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of carbonic anhydrase, an enzyme that catalyzes the hydration of carbon dioxide.
-
Enzyme and Substrate Preparation: Purified human carbonic anhydrase (hCA) isoforms and a suitable substrate (e.g., 4-nitrophenyl acetate) are prepared in an appropriate buffer.
-
Compound Incubation: The test compound is pre-incubated with the hCA enzyme.
-
Reaction Initiation and Measurement: The reaction is initiated by the addition of the substrate. The enzymatic activity is determined by spectrophotometrically measuring the hydrolysis of the substrate at a specific wavelength.
-
Data Analysis: IC50 values are calculated from the dose-response curves of enzyme activity versus inhibitor concentration.
Xanthine Oxidase Inhibition Assay
This assay evaluates the ability of a compound to inhibit xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.
-
Enzyme and Substrate Preparation: Xanthine oxidase and its substrate, xanthine, are prepared in a phosphate buffer.
-
Compound Incubation: The test compound is incubated with the enzyme solution.
-
Reaction Initiation and Measurement: The reaction is started by adding the substrate. The formation of uric acid is monitored spectrophotometrically by measuring the increase in absorbance at 295 nm.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined from the concentration-response curve.[2]
Mandatory Visualizations
Experimental Workflow for Enzyme Inhibition Profiling
Caption: Workflow for determining the IC50 of this compound.
Representative Signaling Pathway: EGFR Signaling
Many fluorophenyl imidazole derivatives have been investigated as inhibitors of kinases involved in cancer signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
Caption: Inhibition of the EGFR signaling pathway by a phenyl-imidazole derivative.
References
Safety Operating Guide
Proper Disposal of 1-(3-Fluorophenyl)imidazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This document provides essential procedural guidance for the proper disposal of 1-(3-Fluorophenyl)imidazole, a fluorinated aromatic imidazole derivative.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The proper disposal of this compound must adhere to local, state, and federal regulations. The following steps provide a general framework for its disposal as hazardous chemical waste.
1. Waste Identification and Segregation:
-
Labeling: Clearly label a dedicated waste container as "Hazardous Waste: this compound". Include the full chemical name and any known hazard pictograms.
-
Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents[2]. Halogenated organic waste should be kept separate from non-halogenated waste to facilitate proper treatment and disposal[3].
2. Waste Collection and Storage:
-
Container: Use a compatible, leak-proof container with a secure screw-on cap[4]. The container should be in good condition, free from cracks or deterioration.
-
Storage Location: Store the waste container in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic[5]. The SAA should have secondary containment to capture any potential leaks[4].
-
Closure: Keep the waste container closed at all times, except when adding waste[4][6].
3. Disposal of Contaminated Materials:
-
Solid Waste: Items such as gloves, absorbent paper, and pipette tips that are contaminated with this compound should be collected in a clearly labeled, sealed bag and disposed of as solid hazardous waste[4].
-
Empty Containers: "Empty" containers that once held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste[6]. After triple-rinsing, the container may be disposed of according to your institution's guidelines for decontaminated labware.
4. Arranging for Final Disposal:
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for hazardous waste disposal. Contact them to schedule a pickup for your properly labeled and stored this compound waste.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and regulatory agencies.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste pH for Drain Disposal | Not recommended for this compound. | General Best Practice |
| Satellite Accumulation Time Limit | Check with your institution's EHS. | [4] |
| Secondary Containment Volume | Must hold 110% of the volume of the primary container. | [4] |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. benchchem.com [benchchem.com]
- 3. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Operational Guide for 1-(3-Fluorophenyl)imidazole
This guide provides critical safety protocols, handling procedures, and disposal plans for 1-(3-Fluorophenyl)imidazole, tailored for researchers, scientists, and professionals in drug development. The following information is synthesized from safety data sheets of structurally related imidazole compounds and is intended to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound. The recommended PPE is detailed below, categorized by the type of protection.
| Protection Type | Recommended Equipment | Specifications and Usage |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1] | Must be worn at all times in the laboratory to protect against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, rubber).[1][2] | Inspect gloves for integrity before each use and practice proper glove removal to avoid skin contact.[2] |
| Body Protection | Corrosion-proof or chemical-resistant lab coat or suit.[1] | Should be worn over personal clothing to protect against spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[3][4] | If ventilation is inadequate or for non-emergency personnel in case of a spill, a NIOSH-approved respirator may be necessary.[3] |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and to prevent accidents.
Handling Procedures:
-
Engineering Controls: Always handle the compound in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[4][5] Ensure that an emergency eyewash station and safety shower are readily accessible.[4][5]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the handling area.[6] Wash hands thoroughly after handling the substance.[3][6]
-
Safe Handling Practices: Avoid creating dust.[1] Use appropriate tools for transfers and measurements. Keep the container tightly closed when not in use.[1][7]
Storage Procedures:
-
Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[2][5][7]
-
Container: Keep the compound in its original, tightly sealed container.[5][7]
-
Incompatibilities: Store separately from strong acids, strong bases, and oxidizing agents.[1][2][5]
Disposal Plan
The disposal of this compound and its containers must be conducted in compliance with local, state, and federal regulations.
Waste Collection:
-
Collect waste material in a designated, compatible, and properly labeled hazardous waste container.[2][5] The container should be sealable and airtight.[5]
-
Do not mix with other waste streams unless compatibility is confirmed.[2]
Disposal Method:
-
Dispose of the chemical waste through an approved hazardous waste disposal plant.[6]
-
Contaminated packaging should be treated as hazardous waste and disposed of in the same manner as the substance itself.[8]
-
Do not dispose of the material down the drain or into the environment.[1][9]
Emergency Procedures Workflow
The following diagram outlines the immediate steps to be taken in the event of an emergency involving this compound.
Caption: Emergency response workflow for spills and personal exposure.
References
- 1. americanbio.com [americanbio.com]
- 2. faculty.washington.edu [faculty.washington.edu]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. kishida.co.jp [kishida.co.jp]
- 8. carlroth.com [carlroth.com]
- 9. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
